4-Ethynylbenzenesulfonamide
説明
Structure
3D Structure
特性
IUPAC Name |
4-ethynylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPUCENNUFNCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659176 | |
| Record name | 4-Ethynylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788-08-5 | |
| Record name | 4-Ethynylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethynylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynylbenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYNYLBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EQY8KZ2US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 4-Ethynylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-ethynylbenzenesulfonamide, a valuable building block in medicinal chemistry. The primary synthetic route detailed is the Sonogashira coupling of a halogenated benzenesulfonamide with a protected acetylene, followed by a deprotection step. This guide includes detailed experimental protocols, quantitative data, and visualizations to aid in the successful and efficient production of this compound.
Synthesis of this compound
The most common and effective method for the synthesis of this compound involves a two-step process:
-
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between an aryl halide, typically 4-iodobenzenesulfonamide or 4-bromobenzenesulfonamide, and a protected alkyne such as ethynyltrimethylsilane (trimethylsilylacetylene). This reaction forms the carbon-carbon bond between the benzene ring and the ethynyl group.
-
Deprotection: Removal of the protecting group (e.g., trimethylsilyl) from the alkyne to yield the final product, this compound.
An alternative, one-pot synthesis has also been reported, offering a more streamlined approach.[1]
Experimental Protocols
Method 1: Two-Step Synthesis via Sonogashira Coupling and Deprotection
Step 1: Sonogashira Coupling of 4-Iodobenzenesulfonamide with Ethynyltrimethylsilane
-
Reaction Scheme:
-
4-Iodobenzenesulfonamide + Ethynyltrimethylsilane → 4-((Trimethylsilyl)ethynyl)benzenesulfonamide
-
-
Reagents and Catalysts:
-
4-Iodobenzenesulfonamide
-
Ethynyltrimethylsilane
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI) as a co-catalyst
-
A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
-
General Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodobenzenesulfonamide, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add ethynyltrimethylsilane dropwise to the stirred mixture.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with aqueous solutions to remove the base and salts. The organic layer is dried and concentrated to yield the crude protected product.
-
Step 2: Deprotection of 4-((Trimethylsilyl)ethynyl)benzenesulfonamide
A reliable method for the deprotection of the trimethylsilyl group involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[5]
-
Reaction Scheme:
-
4-((Trimethylsilyl)ethynyl)benzenesulfonamide → this compound
-
-
Detailed Protocol:
-
Dissolve the crude 4-((trimethylsilyl)ethynyl)benzenesulfonamide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (approximately 3 equivalents).
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the reaction is complete, quench the reaction by adding 10% aqueous HCl and ethyl acetate (EtOAc).
-
Separate the organic layer and wash it twice with water and then with aqueous ammonium chloride (NH₄Cl).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure to obtain the crude this compound.[5] Another similar procedure reports a yield of 84% after purification.[5]
-
Method 2: One-Pot Synthesis of N-substituted 4-Ethynylbenzenesulfonamides
A one-pot synthesis has been developed for N-alkylated derivatives of this compound, which involves the simultaneous debrominative decarboxylation and sulfamation of a starting material, followed by elimination to form the alkyne.[1]
-
General Procedure:
-
An alkylamine is added to a solution of anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid in dimethylformamide (DMF).
-
The mixture is subjected to microwave irradiation for a short period (e.g., 25 seconds).
-
After cooling, sodium ethoxide (NaOEt) is added, and the mixture is stirred at 60 °C for 2 hours.
-
The work-up involves the addition of aqueous HCl and extraction with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
-
The crude product is then purified by column chromatography.[1]
-
Purification of this compound
The final product can be purified using standard laboratory techniques, primarily column chromatography and recrystallization.
Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonamides.[3][6]
-
Eluent: A mixture of non-polar and polar solvents is typically used. For the purification of N-alkyl-4-ethynylbenzenesulfonamides, a mixture of ethyl acetate and petroleum ether was used.[1] For the parent compound, a mobile phase of 1:1 hexanes:ethyl acetate has been used for TLC analysis, suggesting a similar system could be effective for column chromatography.[5] The polarity of the eluent can be adjusted to achieve optimal separation.
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The choice of solvent is crucial for successful recrystallization.
-
Solvent Selection: An ideal solvent for single-solvent recrystallization should dissolve the compound well at high temperatures but poorly at room temperature.[7] Common solvent systems for the recrystallization of organic compounds include ethanol/water, methanol/water, acetone/water, and heptanes/ethyl acetate.[1] For sulfonamide derivatives, polar solvents are often employed, and crystallization can sometimes be induced by the addition of water to a solution in a polar solvent.
-
General Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[7][8]
-
Data Presentation
Table 1: Synthesis and Characterization Data for this compound and its Derivatives
| Compound | Starting Material | Method | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |
| This compound | 4-((Trimethylsilyl)ethynyl)benzenesulfonamide | Deprotection (TBAF) | 62 - 84 | Not specified | ESI-HRMS: m/z 199.0506 (M+NH₄)⁺ | [5] |
| N-Cyclohexyl-4-ethynylbenzenesulfonamide | anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid and cyclohexylamine | One-pot synthesis | Not specified | 124.0–125.0 | ¹H NMR (CDCl₃): δ = 1.09–1.76 (m, 10H), 3.12–3.19 (m, 1H), 3.25 (s, 1H), 4.47 (d, J = 7.4 Hz, 1H), 7.61 (d, J = 8.6 Hz, 2H). IR (KBr): ν = 3438, 3242, 1632, 1583, 1446, 1392, 1154 cm⁻¹ | [1] |
Note: Detailed ¹H NMR and ¹³C NMR data for the parent this compound were not explicitly found in the provided search results. Researchers should perform their own spectral analysis for full characterization.
Mandatory Visualization
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Signaling Pathway Context: Sonogashira Coupling Mechanism
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
One-Pot Synthesis of 4-Ethynylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the one-pot synthesis of 4-ethynylbenzenesulfonamide, a valuable building block in medicinal chemistry and materials science. The document details a novel, efficient one-pot procedure and offers a comparative analysis with the traditional Sonogashira coupling method. This guide includes detailed experimental protocols, quantitative data, and workflow diagrams to support research and development efforts.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds, including carbonic anhydrase inhibitors, and serves as a versatile synthon in click chemistry. Traditional synthetic routes often involve multi-step procedures, such as the Sonogashira coupling of a pre-functionalized halosulfonamide, which can be time-consuming and require expensive catalysts. This guide focuses on a more streamlined one-pot synthesis, offering potential advantages in terms of efficiency, cost, and waste reduction.
One-Pot Synthesis via Debrominative Decarboxylation and Sulfamation
A highly efficient one-pot synthesis has been developed, commencing from anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid. This method involves a microwave-assisted simultaneous debrominative decarboxylation and sulfamation, followed by an in-situ elimination to yield the target alkyne.[1]
Reaction Pathway Overview
The overall synthetic strategy is a multi-reaction sequence conducted in a single vessel. It begins with the reaction of the starting material with an amine to form the sulfonamide. Subsequent microwave irradiation promotes a tandem debrominative decarboxylation to form an intermediate (Z)-4-(2-bromovinyl)benzenesulfonamide. Without isolation, this intermediate is treated with a base to induce elimination of HBr, affording the final product, this compound.
Caption: Workflow for the one-pot synthesis of this compound.
Experimental Protocols
2.2.1. Synthesis of Starting Material: anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid
This starting material can be prepared in a two-step sequence from trans-cinnamic acid.
-
Step 1: Chlorosulfonation of trans-Cinnamic Acid
-
trans-Cinnamic acid is added portion-wise to an excess of chlorosulfonic acid at 0-5 °C.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then carefully poured onto crushed ice to precipitate the product, 4-chlorosulfonyl-trans-cinnamic acid.
-
The solid is filtered, washed with cold water, and dried under vacuum.
-
-
Step 2: Bromination of 4-Chlorosulfonyl-trans-cinnamic acid
-
4-Chlorosulfonyl-trans-cinnamic acid is dissolved in a suitable solvent such as glacial acetic acid.[2]
-
A solution of bromine in the same solvent is added dropwise at room temperature.[2][3]
-
The reaction mixture is stirred until the bromine color disappears.[3]
-
The product, anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid, precipitates from the solution and is collected by filtration, washed, and dried.[3]
-
2.2.2. One-Pot Synthesis of this compound
The following is a general procedure based on the published method.[1]
-
To a solution of anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid (1 mmol) in DMF (2 mL), the desired amine (e.g., ammonia as aqueous solution, or an alkyl/aryl amine, 2.4 mmol) is added. For less reactive arylamines, a 1:1 mixture of DMF and pyridine is used as the solvent.
-
The mixture is subjected to microwave irradiation (e.g., 800 W) for a short duration (typically 25-40 seconds).
-
The reaction progress, forming the intermediate (Z)-4-(2-bromovinyl)benzenesulfonamide, can be monitored by TLC.
-
Without isolation of the intermediate, a solution of sodium ethoxide (EtONa) is added to the reaction mixture.
-
The mixture is stirred at room temperature until the elimination is complete.
-
The final product is isolated by aqueous work-up, extraction with an organic solvent (e.g., ethyl acetate), followed by drying and purification, typically by column chromatography or recrystallization.
Quantitative Data
The yields of this one-pot synthesis are generally good to excellent, depending on the amine used.
| Amine Substrate | Product | Overall Yield (%) |
| Cyclohexylamine | N-Cyclohexyl-4-ethynylbenzenesulfonamide | 85% |
| Benzylamine | N-Benzyl-4-ethynylbenzenesulfonamide | 82% |
| Aniline | N-Phenyl-4-ethynylbenzenesulfonamide | 75% |
| 4-Methylaniline | N-(4-Methylphenyl)-4-ethynylbenzenesulfonamide | 78% |
Note: Data is representative and synthesized from the findings in the primary literature.[1] Specific yields may vary based on experimental conditions.
Comparative Synthesis: The Sonogashira Coupling Approach
The traditional and most widely used method for synthesizing aryl alkynes is the Sonogashira cross-coupling reaction.[1] This typically involves the palladium- and copper-catalyzed coupling of an aryl halide with a terminal alkyne. For this compound, this is generally a two-step process.
Reaction Pathway Overview
The process starts with the Sonogashira coupling of a 4-halobenzenesulfonamide (typically iodo- or bromo-) with a protected alkyne, such as (trimethylsilyl)acetylene. The resulting TMS-protected sulfonamide is then deprotected under basic or fluoride-mediated conditions to yield the final product.
Caption: Two-step Sonogashira approach for this compound synthesis.
Experimental Protocols
3.2.1. Step 1: Sonogashira Coupling of 4-Iodobenzenesulfonamide
-
A reaction vessel is charged with 4-iodobenzenesulfonamide (1 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., triethylamine or a mixture of THF and triethylamine) is added, followed by (trimethylsilyl)acetylene (1.2 mmol).
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-70 °C) until completion (monitored by TLC or GC-MS).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 4-((trimethylsilyl)ethynyl)benzenesulfonamide.
3.2.2. Step 2: Deprotection of the Silyl Group
-
The 4-((trimethylsilyl)ethynyl)benzenesulfonamide (1 mmol) is dissolved in a solvent such as methanol or THF.
-
A base, such as potassium carbonate (2 mmol) or a fluoride source like tetrabutylammonium fluoride (TBAF, 1.1 mmol), is added.
-
The mixture is stirred at room temperature for 1-3 hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.
Quantitative Data
| Step | Reactants | Product | Typical Yield (%) |
| 1. Sonogashira Coupling | 4-Iodobenzenesulfonamide, (Trimethylsilyl)acetylene | 4-((Trimethylsilyl)ethynyl)benzenesulfonamide | 85-95% |
| 2. Deprotection | 4-((Trimethylsilyl)ethynyl)benzenesulfonamide | This compound | 90-98% |
| Overall | 76-93% |
Note: Yields are typical for Sonogashira reactions of this type and may vary based on specific conditions and substrates.
Comparison of Methods and Conclusion
| Feature | One-Pot Synthesis | Sonogashira Coupling |
| Number of Steps | 1 (Pot) / 3 (Overall) | 2 (Pot) / 2 (Overall) |
| Catalysts | None (Microwave-promoted) | Palladium and Copper |
| Reagents | Bromine, Chlorosulfonic Acid, Amines, EtONa | 4-Iodobenzenesulfonamide, Protected Alkyne, Base |
| Special Conditions | Microwave Irradiation | Inert Atmosphere |
| Advantages | Fewer isolation steps, rapid (microwave), avoids expensive metal catalysts.[1] | High yields, well-established, reliable. |
| Disadvantages | Requires synthesis of a specialized starting material, use of bromine. | Requires expensive and potentially toxic metal catalysts, multi-step isolation. |
Both the one-pot method and the traditional Sonogashira coupling provide effective routes to this compound. The choice of method will depend on factors such as available equipment (microwave reactor), cost considerations regarding catalysts, and desired throughput. The one-pot synthesis represents a modern, efficient alternative that minimizes intermediate handling and purification, making it an attractive option for process development and scale-up. This guide provides the necessary foundational information for researchers to implement either strategy in their work.
References
Spectroscopic Profile of 4-Ethynylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Ethynylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic values derived from known data of analogous structures and characteristic group frequencies. The information herein serves as a valuable reference for the identification and characterization of this compound.
Chemical Structure and Properties
This compound possesses a molecular formula of C₈H₇NO₂S and a molecular weight of approximately 181.21 g/mol .[1] The structure features a benzene ring substituted with a sulfonamide group and an ethynyl group at the para position. This unique combination of functional groups makes it a valuable building block in the synthesis of various bioactive compounds and functional materials. The calculated exact mass of the molecule is 181.01974964 Da.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the analysis of structurally related compounds and established substituent effects.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum of this compound would exhibit signals corresponding to the aromatic protons, the sulfonamide protons, and the acetylenic proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-2, H-6) | 7.8 - 8.0 | Doublet | 2H |
| Aromatic (H-3, H-5) | 7.5 - 7.7 | Doublet | 2H |
| Sulfonamide (-SO₂NH₂) | 7.3 - 7.5 | Singlet (broad) | 2H |
| Acetylenic (-C≡CH) | 3.2 - 3.4 | Singlet | 1H |
Note: The chemical shift of the sulfonamide protons can be highly variable and is dependent on solvent and concentration.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum would show distinct signals for the aromatic and acetylenic carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-4, C-SO₂NH₂) | 140 - 145 |
| Aromatic (C-1, C-C≡CH) | 130 - 135 |
| Aromatic (C-2, C-6) | 125 - 130 |
| Aromatic (C-3, C-5) | 120 - 125 |
| Acetylenic (-C ≡CH) | 80 - 85 |
| Acetylenic (-C≡C H) | 75 - 80 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonamide (-NH₂) | N-H Stretch | 3400 - 3300 and 3300 - 3200 | Medium (two bands) |
| Acetylenic C-H | C-H Stretch | 3300 - 3250 | Sharp, Medium |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Acetylenic C≡C | C≡C Stretch | 2150 - 2100 | Weak to Medium |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium (multiple bands) |
| Sulfonamide S=O | Asymmetric Stretch | 1350 - 1310 | Strong |
| Sulfonamide S=O | Symmetric Stretch | 1170 - 1140 | Strong |
| Sulfonamide S-N | S-N Stretch | 950 - 900 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the primary information available is its exact mass.
| Parameter | Value |
| Molecular Formula | C₈H₇NO₂S |
| Exact Mass | 181.01974964 Da[1] |
| Molecular Weight | 181.21 g/mol [1] |
In a typical electron ionization (EI) mass spectrum, one would expect to see a molecular ion peak [M]⁺ at m/z 181. Common fragmentation patterns for benzenesulfonamides include the loss of SO₂ (64 Da) and the cleavage of the S-N bond.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or clean ATR crystal before measuring the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe or gas chromatography. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfonamide and its derivatives represent a critical class of compounds in medicinal chemistry, forming the structural core of numerous antibacterial, anti-carbonic anhydrase, and anticancer drugs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of these molecules. This guide provides a detailed overview of the ¹H and ¹³C NMR spectral features of benzenesulfonamide derivatives, experimental protocols for data acquisition, and the application of NMR in understanding their structure-activity relationships.
¹H NMR Spectra of Benzenesulfonamide Derivatives
The ¹H NMR spectrum of a benzenesulfonamide derivative provides a wealth of information regarding its molecular structure. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals are characteristic of the protons' chemical environment.
Aromatic Protons: The protons on the benzene ring of the sulfonamide moiety typically resonate in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the substitution pattern on the ring. The sulfonamide group (-SO₂NHR) is electron-withdrawing, which deshields the ortho and para protons, causing them to appear at a higher chemical shift compared to benzene (δ 7.26 ppm).
Sulfonamide Proton (N-H): The proton attached to the nitrogen atom of the sulfonamide group is often observed as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature. In dimethyl sulfoxide-d₆ (DMSO-d₆), this proton can often be found at a chemical shift greater than 10 ppm.[1]
Substituent Protons: Protons on the N-substituent of the benzenesulfonamide will have chemical shifts characteristic of their respective functional groups. For instance, alkyl protons will typically appear in the upfield region of the spectrum, while protons on an N-aryl substituent will be found in the aromatic region.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Benzenesulfonamide and its Derivatives in DMSO-d₆.[2]
| Proton Assignment | Benzenesulfonamide[2] | 4-Methyl-N-(pyridin-2-yl)benzenesulfonamide[1] | N-(substituted-phenyl)-2,4-disubstituted-benzenesulfonamides[3] |
| Aromatic H (ortho to SO₂) | 7.85 | 6.5 - 8.5 | 7.0 - 8.0 |
| Aromatic H (meta to SO₂) | 7.58 | 6.5 - 8.5 | 7.0 - 8.0 |
| Aromatic H (para to SO₂) | 7.58 | 6.5 - 8.5 | 7.0 - 8.0 |
| SO₂NH- | 7.37 (broad) | 11.03 | Variable |
| CH₃ (on tosyl group) | N/A | 2.29 | Variable |
Note: Chemical shifts are approximate and can vary based on the specific substitution pattern and experimental conditions.
¹³C NMR Spectra of Benzenesulfonamide Derivatives
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives rise to a distinct signal.[4][5]
Aromatic Carbons: The aromatic carbons of the benzenesulfonamide ring typically resonate between δ 110 and 150 ppm.[6][7] The carbon atom directly attached to the sulfur atom (ipso-carbon) is generally found further downfield. The chemical shifts of the ortho, meta, and para carbons are influenced by the electronic effects of the sulfonamide group and any other substituents on the ring.[8][9]
Substituent Carbons: The chemical shifts of the carbon atoms in the N-substituent will appear in their characteristic regions of the ¹³C NMR spectrum. For example, aliphatic carbons will be found in the upfield region (δ 10-60 ppm), while carbons of an N-aryl group will resonate in the aromatic region.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzenesulfonamides.
| Carbon Assignment | General Range (ppm) | Notes |
| Aromatic C (ipso to SO₂) | 140 - 150 | The carbon directly attached to the sulfonamide group. |
| Aromatic C (ortho, meta, para) | 115 - 135 | The exact chemical shifts are dependent on the substitution pattern on the aromatic ring.[8][9] |
| Carbons of N-Alkyl Substituents | 10 - 60 | The chemical shifts will vary based on the specific alkyl group. |
| Carbons of N-Aryl Substituents | 110 - 160 | The chemical shifts will be influenced by the substituents on the N-aryl ring. |
Note: These are general ranges, and specific values will depend on the full structure of the derivative.
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[10] The following is a general protocol for preparing a sample of a benzenesulfonamide derivative for analysis.
-
Sample Weighing: Accurately weigh 5-25 mg of the benzenesulfonamide derivative for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[11]
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample.[11][12] Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. DMSO-d₆ is often a good choice for sulfonamides due to its ability to dissolve a wide range of compounds and because the acidic N-H proton is often clearly visible.[11]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[11] Gently swirl or vortex the vial to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[11][12]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.[11]
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general guidelines for acquiring routine ¹H and ¹³C NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized depending on the sample and the instrument.[13]
For ¹H NMR:
-
Experiment: A standard one-pulse experiment is typically used.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds provides good resolution.
-
Pulse Width: Use a calibrated 90° pulse width.
For ¹³C NMR:
-
Experiment: A proton-decoupled one-pulse experiment is standard.
-
Number of Scans (NS): Due to the lower sensitivity of ¹³C, more scans are required, typically ranging from 128 to 1024 or more, depending on the sample concentration.[5]
-
Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
Pulse Width: A calibrated 90° pulse width is used.
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of benzenesulfonamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. organomation.com [organomation.com]
- 13. books.rsc.org [books.rsc.org]
A Technical Guide to the Crystal Structure Analysis of Benzenesulfonamide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the crystal structure analysis of benzenesulfonamide compounds, a class of molecules with significant pharmacological importance. Benzenesulfonamides are foundational scaffolds in the design of various therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] A thorough understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and guiding the development of novel therapeutics.
This document details the experimental protocols for determining and analyzing the crystal structures of these compounds, presents a comparative analysis of crystallographic data for representative benzenesulfonamide derivatives, and illustrates key experimental and biological pathways using diagrammatic representations.
Core Principles of Benzenesulfonamide Crystal Engineering
The supramolecular architecture of benzenesulfonamide crystals is predominantly governed by a network of intermolecular interactions. Strong hydrogen bonds, often involving the sulfonamide moiety's N-H donor and sulfonyl oxygen acceptors, play a crucial role in the formation of robust and predictable packing motifs.[1][2] Additionally, π-π stacking interactions between the aromatic rings contribute significantly to the overall stability of the crystal lattice. The interplay of these forces, along with weaker C-H···O and C-H···π interactions, dictates the molecular conformation and packing arrangement, which in turn influences the physicochemical properties of the solid-state material, such as solubility and bioavailability.
Experimental Protocols
The determination of the crystal structure of benzenesulfonamide compounds involves a multi-step process, from the synthesis of the target molecule to the final refinement of its atomic coordinates.
Synthesis of Benzenesulfonamide Derivatives
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a substituted aniline with benzenesulfonyl chloride in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane (DCM). The reaction is generally carried out at room temperature.[1][3]
Generalized Synthesis Protocol:
-
Dissolve the desired aniline derivative in dry DCM under an inert atmosphere (e.g., nitrogen).
-
To this solution, slowly add benzenesulfonyl chloride, followed by the dropwise addition of pyridine.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water containing a small amount of concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final benzenesulfonamide derivative.
Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Slow evaporation of a saturated solution of the compound is a commonly employed technique.
Crystal Growth Protocol:
-
Dissolve the purified benzenesulfonamide compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone).
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial over several days for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once suitable crystals are obtained, their three-dimensional structure is determined using single-crystal X-ray diffraction.
Data Collection Protocol:
-
Mount a selected single crystal on a goniometer head.
-
Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
-
Cool the crystal to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform a preliminary screening to determine the unit cell parameters and crystal system.
-
Collect a complete dataset by rotating the crystal and recording the diffraction intensities at various orientations.
Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
Structure Solution and Refinement Protocol:
-
Integrate the raw diffraction images and perform data reduction to obtain a list of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, displacement parameters, and other relevant parameters.
-
Locate hydrogen atoms in the difference Fourier map or place them in calculated positions and refine them using a riding model.
-
Assess the quality of the final refined structure using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density.
Data Presentation: Comparative Crystallographic Analysis
The following tables summarize the key crystallographic data for three representative benzenesulfonamide derivatives, allowing for a direct comparison of their structural parameters.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | N-(2-iodophenyl)benzenesulfonamide (I)[1][2] | N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II)[1][2] | Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[4][5] |
| Chemical Formula | C₁₂H₁₀INO₂S | C₁₂H₈F₂INO₂S | C₁₃H₁₈N₂O₄S |
| Formula Weight | 359.17 | 395.15 | 298.35 |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/n |
| a (Å) | 10.325(2) | 7.683(2) | 6.1433(5) |
| b (Å) | 8.863(2) | 8.448(2) | 20.5966(17) |
| c (Å) | 13.918(3) | 10.593(3) | 12.5626(8) |
| α (°) | 90 | 98.63(3) | 90 |
| β (°) | 109.23(3) | 108.06(3) | 114.026(3) |
| γ (°) | 90 | 99.43(3) | 90 |
| Volume (ų) | 1204.0(5) | 627.8(3) | 1451.84(19) |
| Z | 4 | 2 | 4 |
| R-factor (%) | 4.3 | 4.1 | 4.8 |
| Goodness-of-fit | 1.04 | 1.03 | 1.04 |
Table 2: Selected Bond Lengths (Å)
| Bond | N-(2-iodophenyl)benzenesulfonamide (I)[1][2] | N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II)[1][2] | Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[4] |
| S1-O1 | 1.431(2) | 1.432(2) | 1.430(1) |
| S1-O2 | 1.435(2) | 1.434(2) | 1.433(1) |
| S1-N1 | 1.638(3) | 1.641(3) | 1.632(2) |
| S1-C1 | 1.762(3) | 1.765(3) | 1.761(2) |
| N1-C7 | 1.428(4) | 1.430(4) | - |
Table 3: Selected Bond Angles (°)
| Angle | N-(2-iodophenyl)benzenesulfonamide (I)[1][2] | N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II)[1][2] | Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[4] |
| O1-S1-O2 | 119.5(1) | 119.6(1) | 119.3(1) |
| O1-S1-N1 | 106.8(1) | 106.9(1) | 106.5(1) |
| O2-S1-N1 | 107.1(1) | 107.2(1) | 107.0(1) |
| O1-S1-C1 | 108.2(1) | 108.3(1) | 108.5(1) |
| O2-S1-C1 | 108.0(1) | 108.1(1) | 108.4(1) |
| N1-S1-C1 | 106.4(1) | 106.0(1) | 106.3(1) |
| C7-N1-S1 | 123.8(2) | 124.0(2) | - |
Table 4: Hydrogen Bond Geometry (Å, °)
| D-H···A | D-H | H···A | D···A | D-H···A | Compound |
| N1-H1···O1 | 0.86 | 2.12 | 2.949(4) | 161 | N-(2-iodophenyl)benzenesulfonamide (I)[2] |
| N1-H1···O2 | 0.86 | 2.15 | 2.981(4) | 163 | N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II)[2] |
Note: D = donor atom, H = hydrogen atom, A = acceptor atom.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and structural analysis of benzenesulfonamide compounds.
Caption: Experimental workflow for benzenesulfonamide analysis.
Biological Signaling Pathway: Carbonic Anhydrase Inhibition
Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. This activity is crucial for maintaining pH homeostasis in the body. The diagram below illustrates this pathway and the inhibitory action of benzenesulfonamides.
Caption: Carbonic anhydrase inhibition by benzenesulfonamides.
Conclusion
The crystal structure analysis of benzenesulfonamide compounds provides invaluable insights into their solid-state properties and molecular interactions. The detailed experimental protocols and comparative data presented in this guide serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development. A profound understanding of the principles of crystal engineering, coupled with rigorous experimental and analytical techniques, is essential for the rational design of next-generation benzenesulfonamide-based therapeutics with enhanced efficacy and safety profiles.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 4-(phenyl-sulfon-yl)piperazine-1-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 4-Ethynylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Ethynylbenzenesulfonamide, a versatile building block in medicinal chemistry. The document details its structural characteristics, spectral data, and key physicochemical parameters. Furthermore, it outlines a detailed experimental protocol for its synthesis via Sonogashira coupling, subsequent purification by recrystallization, and analysis using High-Performance Liquid Chromatography (HPLC). The guide also explores its biological activity as a carbonic anhydrase inhibitor and illustrates the general signaling pathway associated with this class of drugs. All quantitative data is presented in structured tables for ease of reference, and logical workflows are visualized using Graphviz diagrams.
Core Physical and Chemical Properties
This compound is a white to off-white solid organic compound.[1] Its structure features a benzene ring substituted with an ethynyl group and a sulfonamide group at the para position. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. The sulfonamide moiety generally contributes to its solubility in polar solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂S | PubChem[2] |
| Molecular Weight | 181.21 g/mol | PubChem[2] |
| Appearance | White to off-white solid | CymitQuimica[1] |
| Melting Point | Not experimentally determined; similar compounds range from 118-121 °C | Guidechem[3] |
| Boiling Point | Not experimentally determined; predicted at 460.8±47.0 °C | Guidechem[3] |
| Solubility | Soluble in polar organic solvents | CymitQuimica[1] |
| pKa | Not experimentally determined; predicted for related sulfonamides | |
| XLogP3 | 0.7 | PubChem[2] |
Spectral Data
The structural features of this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectral Data of this compound
| Technique | Key Features and Assignments |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Sulfonamide protons (variable), Acetylenic proton (δ ~3.0 ppm). |
| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Acetylenic carbons (δ ~80-90 ppm). |
| FT-IR (cm⁻¹) | N-H stretch (3390–3323), C≡C-H stretch (~3300), C≡C stretch (2260–2100), SO₂ asymmetric stretch (1344–1317), SO₂ symmetric stretch (1187–1147), S-N stretch (924–906).[4][5] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 181. Common fragmentation includes the loss of SO₂ (64 Da).[6][7] |
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
This protocol describes a common method for the synthesis of aryl alkynes.
Diagram 1: Synthesis Workflow
Caption: Sonogashira coupling synthesis of this compound.
Materials:
-
4-Iodobenzenesulfonamide
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a stirred solution of 4-iodobenzenesulfonamide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂, CuI, and triethylamine.
-
Add trimethylsilylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude product in methanol and add potassium carbonate.
-
Stir the mixture at room temperature to effect desilylation.
-
After the reaction is complete, remove the solvent in vacuo and purify the residue to obtain this compound.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.[8][9][10][11]
Diagram 2: Recrystallization Workflow
Caption: General workflow for the purification by recrystallization.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent system (e.g., ethanol-water or ethyl acetate-hexane).
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum or in a desiccator.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound. A reverse-phase method is commonly employed for benzenesulfonamide derivatives.[12][13][14][15][16]
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Biological Activity and Signaling Pathway
Benzenesulfonamide derivatives are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[13][17][18][19] this compound, with its sulfonamide group, is predicted to exhibit inhibitory activity against various CA isoforms. The inhibition constants (Ki) for similar benzenesulfonamides against different CA isoforms can range from the low nanomolar to the micromolar range.[13][17][18][19]
Diagram 3: General Carbonic Anhydrase Inhibition Pathway
Caption: Mechanism of carbonic anhydrase inhibition.
The sulfonamide moiety of the inhibitor coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This binding prevents the substrate (carbon dioxide) from accessing the active site, thereby inhibiting the enzyme. The downstream physiological effects depend on the specific isoform and tissue in which the inhibition occurs, but generally involve alterations in pH and ion transport.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery, primarily as a precursor for carbonic anhydrase inhibitors. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to serve as a foundational resource for researchers and scientists working with this compound. Further experimental validation of the computed properties and exploration of the inhibitory activity against a broader range of carbonic anhydrase isoforms are warranted.
References
- 1. CAS 1788-08-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H7NO2S | CID 44457221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aaqr.org [aaqr.org]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. Separation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides [mdpi.com]
- 19. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
4-Ethynylbenzenesulfonamide: A Technical Overview of its Solubility and Stability for Drug Development Professionals
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is paramount. This technical guide provides an in-depth analysis of the solubility and stability of 4-Ethynylbenzenesulfonamide, a key building block in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors.
Core Physicochemical Properties
This compound is a white to off-white solid organic compound.[1] Its chemical structure, featuring a sulfonamide group and an ethynyl group on a benzene ring, dictates its solubility and stability characteristics. The sulfonamide moiety generally contributes to its solubility in polar organic solvents.[1]
Solubility Profile
Currently, specific quantitative solubility data for this compound in a range of solvents is not extensively published in publicly available literature. However, based on its structure and general knowledge of sulfonamides, a qualitative solubility profile can be inferred. The compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF), and insoluble in water.
To provide a practical framework for researchers, the following table outlines representative solubility data for structurally similar sulfonamides. This information can serve as a valuable reference for estimating the solubility behavior of this compound.
| Sulfonamide Derivative | Solvent System | Temperature | Solubility | Reference Methodology |
| Sulfisomidine | Dioxane-Water | Not Specified | Exhibits a bell-shaped profile with a maximum solubility well above its ideal solubility, indicating strong solvation. | Extended Hildebrand Solubility Approach |
| Various Sulfonamides | Water, 1-Octanol, 1-Hexane | Not Specified | Determined by isothermal saturation method. | Isothermal Saturation |
Stability Landscape
This compound is generally considered stable under proper storage conditions. However, like many sulfonamides, it can be susceptible to degradation under specific environmental stressors. A crucial aspect of its stability profile is its potential for photodegradation.
Forced Degradation Studies: To fully characterize the stability of this compound, forced degradation studies are essential. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways. Key stress conditions to investigate include:
-
Acidic and Basic Hydrolysis: Investigating the compound's stability across a range of pH values.
-
Oxidation: Assessing its susceptibility to oxidative degradation, often using reagents like hydrogen peroxide.
-
Thermal Stress: Evaluating the impact of elevated temperatures on its stability.
-
Photostability: Determining its degradation profile upon exposure to light, as mandated by ICH guideline Q1B.
Common degradation pathways for sulfonamides include the cleavage of the sulfur-nitrogen (S-N) bond and hydroxylation of the benzene ring.[2]
Experimental Protocols
Detailed, validated experimental protocols are critical for obtaining reliable solubility and stability data. The following sections outline standardized methodologies that can be adapted for the characterization of this compound.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.
Caption: Workflow for Aqueous Solubility Determination.
Protocol for Stability Testing: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies in accordance with ICH guidelines.
Caption: Forced Degradation Experimental Workflow.
Role in Carbonic Anhydrase Inhibition
This compound serves as a critical scaffold for the synthesis of potent and selective inhibitors of carbonic anhydrases (CAs). CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases. The ethynyl group provides a versatile handle for further chemical modifications, allowing for the development of inhibitors with improved potency, selectivity, and pharmacokinetic properties.
The general mechanism involves the coordination of the sulfonamide's nitrogen atom to the zinc ion, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.
Caption: Carbonic Anhydrase Inhibition Pathway.
References
An In-depth Technical Guide on the Core Mechanism of Action of Benzenesulfonamide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the benzenesulfonamide scaffold has led to the development of inhibitors targeting a diverse range of enzymes and pathways, making them crucial in the treatment of various diseases, including cancer, glaucoma, epilepsy, and infectious diseases. This technical guide provides a comprehensive overview of the core mechanisms of action of benzenesulfonamide inhibitors, with a focus on their primary molecular targets. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and professionals in drug discovery and development.
Core Mechanisms of Action
The primary mechanism by which benzenesulfonamide derivatives exert their therapeutic effects is through potent and often selective enzyme inhibition. The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that can interact with enzyme active sites in several ways, most notably by coordinating with metal ions, forming hydrogen bonds, and participating in other non-covalent interactions.
Carbonic Anhydrase Inhibition
The most classic and well-studied mechanism of action for benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[1] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2]
The sulfonamide group of benzenesulfonamide inhibitors coordinates directly with the zinc ion in the active site of carbonic anhydrases, displacing the zinc-bound water molecule or hydroxide ion that is essential for the catalytic activity. This binding is typically very strong, leading to potent inhibition of the enzyme. Different isoforms of carbonic anhydrase are expressed in various tissues and are involved in a multitude of physiological processes. The development of isoform-selective benzenesulfonamide inhibitors is a key strategy in modern drug design to minimize off-target effects. For instance, inhibition of CA II is utilized in the treatment of glaucoma, while targeting the tumor-associated CA IX and CA XII isoforms is a promising approach in cancer therapy.[3]
Kinase Inhibition
Benzenesulfonamide derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Unlike their interaction with carbonic anhydrases, the mechanism of kinase inhibition by benzenesulfonamides does not involve direct coordination with a metal ion in the active site. Instead, the benzenesulfonamide moiety often acts as a scaffold that presents other functional groups for interaction with the ATP-binding pocket of the kinase. These interactions can include hydrogen bonds with the hinge region of the kinase, as well as hydrophobic and van der Waals interactions with other residues in the active site. Specific examples include the inhibition of Tropomyosin receptor kinase A (TrkA) and the dual inhibition of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4][6]
HIV-1 Protease and Reverse Transcriptase Inhibition
Certain benzenesulfonamide derivatives have been developed as inhibitors of key enzymes in the life cycle of the human immunodeficiency virus (HIV).[7][8] HIV-1 protease is an aspartic protease that is essential for the maturation of infectious virions. Benzenesulfonamide-based inhibitors can bind to the active site of the protease, preventing it from cleaving the viral polyproteins.
Furthermore, some benzenesulfonamide analogs have been shown to inhibit HIV-1 reverse transcriptase by interfering with its interaction with the cellular eukaryotic translation elongation factor 1A (eEF1A), which is a novel mechanism of action.[8]
Cyclooxygenase (COX) Inhibition
Benzenesulfonamide derivatives, such as celecoxib, are well-known selective inhibitors of cyclooxygenase-2 (COX-2).[9] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10] The benzenesulfonamide group of these inhibitors inserts into a side pocket of the COX-2 active site, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity.[9] This selective inhibition is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data on Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of representative benzenesulfonamide derivatives against their respective targets.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| Acetazolamide | hCA I | 250 | [11] |
| Acetazolamide | hCA II | 12 | [11] |
| Acetazolamide | hCA IX | 25 | [12] |
| Acetazolamide | hCA XII | 5.7 | [12] |
| Compound I | hCA IX | 25.04 | [12] |
| Compound I | hCA XII | 3.94 | [12] |
| Sulfonamides 4 & 5 series | hCA IX | 1.5 - 38.9 | [3][13] |
| Sulfonamides 4 & 5 series | hCA XII | 0.8 - 12.4 | [3][13] |
Table 2: Inhibition of Kinases by Benzenesulfonamide Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| AL106 | TrkA | 58.6 | [4][14] |
| Compound 7k (NSC781406) | PI3K/mTOR | Potent dual inhibitor | [6] |
Table 3: Inhibition of Cyclooxygenase (COX) by Benzenesulfonamide Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 8a | COX-2 | 0.1 | >1000 | [15] |
| Celecoxib | COX-2 | - | >384 | [15] |
| Dihydropyrazole Sulfonamide (PYZ20) | COX-2 | 0.33 | - | [16] |
| Dihydropyrazole Sulfonamide (PYZ21) | COX-2 | 0.08 | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of benzenesulfonamide inhibitors.
Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition
This assay measures the ability of a compound to inhibit the CO₂ hydration activity of carbonic anhydrase.
Materials:
-
Stopped-flow spectrophotometer
-
CO₂-saturated water
-
Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
Purified carbonic anhydrase enzyme
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
pH indicator (e.g., phenol red)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified carbonic anhydrase in the assay buffer.
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Prepare the CO₂-saturated water by bubbling CO₂ gas through deionized water.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a reaction tube, mix the carbonic anhydrase solution with the desired concentration of the inhibitor or vehicle control.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[17]
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with the CO₂-saturated water containing the pH indicator.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton will cause a change in pH, which is monitored by the change in absorbance of the pH indicator over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear phase of the absorbance change.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC₅₀ or Kᵢ value by fitting the data to a suitable dose-response curve.
-
TRKA Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of TrkA kinase by measuring the amount of ADP produced.[7]
Materials:
-
Recombinant TrkA kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[7]
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Test inhibitor compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
Prepare a mixture of the substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test inhibitor or DMSO vehicle control.
-
Add the TrkA enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).[7]
-
-
ADP Detection:
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value from the dose-response curve.
-
In Vitro HIV-1 Capsid Assembly Assay (Turbidity Assay)
This assay monitors the effect of an inhibitor on the in vitro assembly of purified recombinant HIV-1 CA protein.[9]
Materials:
-
Purified recombinant HIV-1 CA protein
-
High-salt assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)[9]
-
Test inhibitor dissolved in DMSO
-
Spectrophotometer
Protocol:
-
Reaction Setup:
-
In a cuvette, mix the high-salt assembly buffer with the desired final concentration of the inhibitor or DMSO as a vehicle control.
-
-
Initiation of Assembly:
-
Initiate the assembly reaction by adding a concentrated stock of purified CA protein to the cuvette.
-
-
Turbidity Measurement:
-
Immediately begin monitoring the increase in absorbance at 350 nm over time at a constant temperature. The increase in turbidity is indicative of CA protein assembly.
-
-
Data Analysis:
-
Compare the rate and extent of the turbidity increase in the presence of the inhibitor to the vehicle control. A decrease indicates inhibition of capsid assembly.
-
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the inhibition of COX-1 or COX-2 by detecting the production of prostaglandin G₂ (PGG₂).[18]
Materials:
-
Fluorometric COX Inhibitor Screening Assay Kit
-
Purified COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor.
-
-
Reaction Setup:
-
In a 96-well plate, add the test inhibitor or vehicle control.
-
Add the COX enzyme to each well.
-
Prepare a reaction mix containing the assay buffer, probe, and cofactor. Add this mix to each well.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding arachidonic acid to all wells simultaneously.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by benzenesulfonamide inhibitors and a general experimental workflow for enzyme inhibition assays.
Signaling Pathway Diagrams
Caption: Wnt/β-catenin signaling pathway.
Caption: MAPK/ERK signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for an enzyme inhibition assay.
Conclusion
Benzenesulfonamide inhibitors are a remarkably versatile class of compounds with a broad spectrum of biological activities, primarily driven by their ability to inhibit key enzymes involved in various disease processes. Their mechanisms of action are diverse, ranging from the classic coordination to the zinc ion in carbonic anhydrases to the allosteric inhibition of kinases and the disruption of protein-protein interactions. The continued exploration of the benzenesulfonamide scaffold, guided by a deep understanding of its mechanisms of action and supported by robust experimental methodologies, holds significant promise for the development of novel and effective therapeutic agents. This technical guide serves as a foundational resource for researchers dedicated to advancing this important area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models [mdpi.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 14. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay: Inhibition of human carbonic anhydrase 12 assessed as inhibitory constant preincubated for 15 mins by stopped-flow CO2 hydration assay (CHEMBL... - ChEMBL [ebi.ac.uk]
- 18. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
4-Ethynylbenzenesulfonamide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-Ethynylbenzenesulfonamide, a compound of interest in pharmaceutical research and development. The following sections detail its hazardous properties, recommended handling procedures, emergency protocols, and available physical and chemical data. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel handling this compound should be thoroughly familiar with its potential hazards.
GHS Hazard Classification: [1]
Signal Word: Warning[1]
Hazard Statements: [1]
Precautionary Statements: [1]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂S | PubChem[1] |
| Molecular Weight | 181.21 g/mol | PubChem[1] |
| Appearance | White to yellowish crystalline powder | ChemicalBook |
| Melting Point | 150-152 °C | ChemicalBook |
| Solubility | Soluble in Methanol/DMSO | Chemicea Pharmaceuticals[4] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risk of exposure and ensure the stability of the compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.
General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Remove contaminated clothing and wash before reuse.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
Emergency Procedures
In the event of an emergency, follow the procedures outlined below and any institution-specific protocols.
First Aid Measures
The following diagram illustrates the immediate first aid steps to be taken upon exposure to this compound.
Caption: First aid procedures for this compound exposure.
Spill and Leak Procedures
A systematic approach is necessary for handling spills to prevent exposure and environmental contamination. The following workflow outlines the recommended procedure for a minor chemical spill. For major spills, evacuate the area and contact emergency personnel immediately.
Caption: Workflow for responding to a this compound spill.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.
-
Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and sulfur oxides may be produced.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
Currently, there is limited publicly available quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound. The primary known toxicological effects are skin and eye irritation based on GHS classifications.[1] The toxicological properties have not been fully investigated.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals for acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation, would be appropriate methodologies to determine the specific toxicological profile of this compound.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety advice or a formal Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound and follow all applicable local, state, and federal regulations.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, broad scope, and the generation of only inoffensive byproducts.[1] Independently discovered by the groups of Valery Fokin and K. Barry Sharpless, and Morten Meldal, this powerful ligation reaction has transformed molecular synthesis in drug discovery, chemical biology, and materials science.[1][2] The CuAAC reaction facilitates the specific and efficient formation of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.[3][4] Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the copper(I)-catalyzed version demonstrates a massive rate acceleration of 10⁷ to 10⁸ and proceeds under mild, often aqueous conditions, making it exceptionally suitable for biological applications.[1][3] Its modular nature, high efficiency, and the biocompatibility of the resulting triazole linkage have established CuAAC as an indispensable tool for researchers, scientists, and drug development professionals.[2][5][6][7]
Mechanism of the CuAAC Reaction
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) catalyst. The generally accepted mechanism involves the following key steps:
-
Formation of the Copper(I) Catalyst : The active Cu(I) catalyst can be generated from Cu(I) salts (e.g., CuI, CuBr) or more commonly, through the in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[3][8] The addition of a slight excess of sodium ascorbate helps prevent oxidative homocoupling of the alkyne.[3]
-
Copper-Acetylide Formation : The catalytically active Cu(I) species coordinates with the terminal alkyne to form a π-complex. This coordination significantly increases the acidity of the terminal proton, facilitating its removal and the subsequent formation of a copper-acetylide intermediate.[1][9]
-
Coordination and Cycloaddition : The azide then coordinates to the copper-acetylide complex.[1] This is followed by a cycloaddition that forms a six-membered copper-containing intermediate.[1][3][]
-
Ring Contraction and Protonolysis : The six-membered ring rearranges and contracts to a more stable triazolyl-copper derivative.[3] Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[1][3]
Kinetic studies have suggested that the reaction rate is second order in copper concentration, indicating that a dicopper (or binuclear) species may be the active catalyst, where a second copper atom acts as a stabilizing ligand.[9][11][12]
Data Presentation: Reaction Parameters
The efficiency of the CuAAC reaction is influenced by the choice of catalyst, ligand, solvent, and temperature. The following tables summarize typical reaction conditions for small molecule synthesis and bioconjugation.
Table 1: Conditions for Small Molecule Synthesis
| Alkyne | Azide | Copper Source (mol%) | Ligand | Reducing Agent (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O (1) | None | Sodium Ascorbate (5) | t-BuOH/H₂O (1:1) | 1-24 | >95 |
| Phenylacetylene | Benzyl Azide | CuI (1) | None | None | DMF | 8 | 98 |
| Propargyl Alcohol | Benzyl Azide | CuSO₄·5H₂O (5) | TBTA | Sodium Ascorbate (10) | CH₂Cl₂/H₂O | 12 | 91 |
| 1-Ethynyl-4-nitrobenzene | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.005) | Internal | None | THF | 24 | >90[13] |
Table 2: Conditions for Bioconjugation
| Biomolecule (Alkyne/Azide) | Labeling Reagent (Azide/Alkyne) | Copper Source (conc.) | Ligand (conc.) | Reducing Agent (conc.) | Buffer | Time |
|---|---|---|---|---|---|---|
| Alkyne-modified Oligo/DNA | Azide-Fluorophore (4-50 eq) | CuSO₄ (25 eq) | THPTA (25 eq) | Sodium Ascorbate (40 eq) | Aqueous Buffer | 30-60 min |
| Azide-modified Protein | Alkyne-Biotin | CuSO₄ (1 mM) | THPTA (5 mM) | Sodium Ascorbate (5 mM) | PBS, pH 7.4 | 1-4 h |
| Live Cells (metabolically labeled) | Dye-Alkyne (25 µM) | CuSO₄ (1:5 with THPTA) | THPTA | Sodium Ascorbate (2.5 mM) | DPBS | 1-5 min |
TBTA: Tris(benzyltriazolylmethyl)amine; THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine; PBS: Phosphate-Buffered Saline; DPBS: Dulbecco's Phosphate-Buffered Saline.
Experimental Protocols
Protocol 1: General Procedure for Small-Scale CuAAC in Solution
This protocol describes a typical procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.[1]
Materials:
-
Phenylacetylene (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium L-ascorbate (0.1 eq)
-
Solvent: e.g., tert-Butanol/Water (1:1), DMF, or DMSO/H₂O
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Reactant Preparation : In a round-bottom flask, dissolve phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in the chosen solvent.[1][13]
-
Catalyst and Reductant Addition : To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 eq), followed by an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).[1][13] A color change is often observed as Cu(II) is reduced to Cu(I).
-
Reaction Monitoring : Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours.[1] Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification : Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[1][13] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][13]
-
Final Product : Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.[13]
Protocol 2: General Procedure for Bioconjugation (e.g., Protein Labeling)
This protocol is a guideline for labeling an azide-modified protein with an alkyne-functionalized reporter molecule. The use of a water-soluble ligand like THPTA is crucial to stabilize the Cu(I) catalyst and minimize damage to the biomolecule.[8][14]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized reporter (e.g., biotin-alkyne, fluorophore-alkyne) dissolved in DMSO or water
-
Stock Solutions (prepare fresh):
-
20 mM Copper(II) sulfate (CuSO₄) in water
-
50 mM THPTA in water
-
100 mM Sodium ascorbate in water
-
(Optional) 100 mM Aminoguanidine in water (to scavenge reactive ascorbate byproducts)[14]
-
Procedure:
-
Prepare Catalyst Premix : In a microcentrifuge tube, mix the CuSO₄ stock solution with the THPTA stock solution in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 50 µL of 50 mM THPTA).[15] Let it stand for a few minutes to allow the complex to form.[16]
-
Prepare Reaction Mixture : In a separate tube, combine the azide-modified protein solution with the alkyne-functionalized reporter (typically 10-50 equivalents). If used, add the aminoguanidine solution.
-
Add Catalyst : Add the premixed Cu(I)/THPTA complex to the protein-alkyne mixture. A final copper concentration of 0.1-1.0 mM is common.
-
Initiate Reaction : Start the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[14][15] Mix gently by pipetting. Adding the ascorbate last is critical.[15][17]
-
Incubation : Allow the reaction to proceed at room temperature or 37°C for 1-4 hours. Protect from light if using a fluorescent reporter.
-
Purification : Remove excess reagents and purify the labeled protein using a method appropriate for the biomolecule, such as size-exclusion chromatography (e.g., desalting column), dialysis, or affinity purification.[13]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a CuAAC reaction, from preparation to final analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioclone.net [bioclone.net]
- 6. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. axispharm.com [axispharm.com]
- 17. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for 4-Ethynylbenzenesulfonamide as a Probe for Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-ethynylbenzenesulfonamide as a chemical probe for activity-based protein profiling (ABPP). This probe is a valuable tool for the selective targeting and identification of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes, including cancer. The ethynyl group on the benzenesulfonamide scaffold allows for the versatile introduction of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.
Introduction to this compound in ABPP
Activity-based protein profiling is a powerful chemical proteomics strategy that employs active site-directed covalent probes to assess the functional state of enzymes within complex biological systems. This compound serves as an effective ABPP probe for carbonic anhydrases due to the inherent affinity of the benzenesulfonamide warhead for the active site zinc ion of CAs. The terminal alkyne handle provides a bioorthogonal site for the attachment of various reporter tags, such as fluorophores for imaging or biotin for affinity purification and subsequent identification by mass spectrometry. This two-step labeling approach allows for the profiling of CA activity in cell lysates and potentially in living cells.
Data Presentation: Inhibition of Carbonic Anhydrase Isoforms
The inhibitory potency of benzenesulfonamide-based probes, functionalized through click chemistry, against several human carbonic anhydrase (hCA) isoforms has been characterized. The following table summarizes the inhibition constants (Kᵢ) for a series of 4-(1,2,3-triazol-1-yl)benzenesulfonamides, which are structurally analogous to the products formed after the click reaction with this compound. This data highlights the potential of this probe scaffold to target specific CA isoforms, particularly the tumor-associated hCA IX and hCA XII.[1]
| Compound | R Group on Triazole | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4a | Phenyl | 75.3 | 41.5 | 8.3 | 1.5 |
| 4b | 4-Tolyl | 69.8 | 38.2 | 7.9 | 1.2 |
| 4c | 4-Methoxyphenyl | 81.2 | 45.1 | 9.1 | 1.8 |
| 4d | 4-Chlorophenyl | 71.5 | 39.8 | 8.1 | 1.4 |
| 4e | 4-Bromophenyl | 70.1 | 38.9 | 7.8 | 1.3 |
| 4f | 4-Nitrophenyl | 95.2 | 52.7 | 10.5 | 2.1 |
| 4g | 4-Carboxymethylphenyl | 1500 | 755 | 38.9 | 12.4 |
| 4h | Benzyl | 125 | 68.4 | 13.2 | 2.5 |
| 4i | Cyclohexylmethyl | 41.5 | 30.1 | 5.9 | 0.8 |
| 4j | Propargyl | 258 | 142 | 25.6 | 4.9 |
| 4k | 3-Hydroxypropyl | 430 | 235 | 42.1 | 8.1 |
| AAZ (Standard) | - | 250 | 12 | 25 | 5.7 |
Data adapted from "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry".[1] The table shows that benzenesulfonamides synthesized via click chemistry are potent inhibitors of several carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and hCA XII.[1]
Signaling Pathway Visualization
Carbonic anhydrase IX (CA IX), a key target of benzenesulfonamide inhibitors, has been shown to interact with β-catenin, a central component of the canonical Wnt signaling pathway.[2] This interaction can modulate E-cadherin-mediated cell adhesion, a process often dysregulated in cancer progression.[2] Furthermore, the Wnt/β-catenin pathway can regulate the expression of CA IX, creating a feedback loop that can influence tumor cell adaptation to hypoxia.
Caption: Wnt/β-catenin signaling and its interaction with Carbonic Anhydrase IX.
Experimental Workflow
The general workflow for utilizing this compound in an ABPP experiment involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for ABPP using this compound.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific experimental system and goals.
Protocol 1: In Vitro Labeling of Carbonic Anhydrases in Cell Lysates
This protocol describes the labeling of CAs in a cell lysate with this compound followed by click chemistry for visualization or affinity purification.
Materials:
-
Cell Pellet: From cultured cells of interest.
-
Lysis Buffer: PBS (phosphate-buffered saline) with 0.1% Triton X-100, pH 7.4.
-
Protease Inhibitor Cocktail: (e.g., cOmplete™, Roche).
-
This compound Probe: 10 mM stock in DMSO.
-
Click Chemistry Reagents:
-
Azide-fluorophore (e.g., Azide-TAMRA) or Azide-biotin: 10 mM stock in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water (freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM stock in DMSO.
-
Copper(II) sulfate (CuSO₄): 50 mM stock in water.
-
-
SDS-PAGE reagents.
-
Fluorescence gel scanner.
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (proteome) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Adjust the proteome concentration to 1-2 mg/mL with Lysis Buffer.
-
-
Probe Incubation:
-
To 50 µL of the adjusted proteome, add 1 µL of 10 mM this compound probe (final concentration: 200 µM).
-
For a negative control, add 1 µL of DMSO.
-
Incubate for 1 hour at 37°C.
-
-
Click Chemistry Reaction:
-
To the probe-incubated lysate, add the following click chemistry reagents in order:
-
1 µL of 10 mM Azide-fluorophore or Azide-biotin (final concentration: 200 µM).
-
1 µL of 50 mM TCEP (final concentration: 1 mM).
-
3 µL of 10 mM TBTA (final concentration: 600 µM).
-
1 µL of 50 mM CuSO₄ (final concentration: 1 mM).
-
-
Vortex briefly and incubate for 1 hour at room temperature, protected from light.
-
-
Sample Analysis:
-
For Visualization: Add 4X SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and resolve the proteins on a 12% SDS-PAGE gel. Visualize the labeled proteins using a fluorescence gel scanner.
-
For Identification (with Azide-biotin): Proceed to Protocol 2 for affinity purification.
-
Protocol 2: Affinity Purification and Identification of Labeled Proteins
This protocol is for the enrichment of biotin-tagged proteins for subsequent identification by mass spectrometry.
Materials:
-
Biotin-labeled proteome: From Protocol 1.
-
Streptavidin-agarose beads: Slurry in PBS.
-
Wash Buffer 1: 1% SDS in PBS.
-
Wash Buffer 2: 6 M Urea in PBS.
-
Wash Buffer 3: PBS.
-
Elution Buffer: 2X SDS-PAGE loading buffer.
-
Mass spectrometry-grade trypsin.
-
Buffers for on-bead digestion: (e.g., 50 mM ammonium bicarbonate).
Procedure:
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the protein from the click reaction mixture using a methanol/chloroform precipitation method to remove excess reagents.
-
Resuspend the protein pellet in PBS containing 1% SDS.
-
-
Affinity Purification:
-
Add streptavidin-agarose beads to the biotin-labeled proteome and incubate for 1-2 hours at room temperature with rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.
-
-
On-Bead Digestion for Mass Spectrometry:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the tryptic peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the enriched proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
Logical Relationships in Competitive ABPP
Competitive ABPP is a powerful application to assess the selectivity and target engagement of unlabeled inhibitors. An inhibitor that binds to the active site of a carbonic anhydrase will prevent the binding of the this compound probe, leading to a decrease in the signal.
Caption: Logic of a competitive ABPP experiment.
References
Application Notes and Protocols for Bioorthogonal Labeling of Carbonic Anhydrases with 4-Ethynylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry provides a powerful toolkit for the specific labeling and visualization of biomolecules in complex biological systems. This document details the application of 4-Ethynylbenzenesulfonamide as a bioorthogonal probe for the targeted labeling of a key enzyme family, the Carbonic Anhydrases (CAs). The benzenesulfonamide moiety is a well-established and potent inhibitor of CAs, and by functionalizing it with a terminal alkyne group, it becomes a versatile tool for activity-based protein profiling (ABPP).
This probe allows for the covalent labeling of active CA isoforms through a two-step process. First, the this compound probe is introduced to a biological system (e.g., cell lysate, live cells) where it selectively binds to the active site of CA enzymes. Following this targeting step, a reporter molecule containing an azide group (e.g., a fluorescent dye or biotin) is introduced. The alkyne on the probe and the azide on the reporter then undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, resulting in the stable, covalent labeling of the target CAs. This approach enables the visualization, identification, and quantification of active CA enzymes, providing valuable insights into their expression, localization, and activity in various physiological and pathological contexts, particularly in cancer biology where specific CA isoforms are key players in tumor progression and pH regulation.[1][2][3][4]
Data Presentation
Table 1: Inhibition Constants (Ki, nM) of Benzenesulfonamide Derivatives against Cytosolic hCA Isoforms I and II.
| Compound/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | [5][6] |
| Benzenesulfonamide | 1500 | 755 | [5] |
| 4-Carboxy-benzenesulfonamide | 835 | 46.9 | [5] |
| 4-Amino-benzenesulfonamide | 25,000 | 240 | [7] |
| 4-(Thiazol-2-ylamino)-benzenesulfonamides (range) | 0.84 - 702 | 0.41 - 288 |
Table 2: Inhibition Constants (Ki, nM) of Benzenesulfonamide Derivatives against Tumor-Associated hCA Isoforms IX and XII.
| Compound/Derivative | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (Standard) | 25 | 5.7 | [5][6] |
| Triazole-modified benzenesulfonamides (range) | 1.5 - 38.9 | 0.8 - 12.4 | [5] |
| Quinazoline-based benzenesulfonamides (range) | 10.5 - 99.6 | 5.4 - 25.5 | [6] |
| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides (range) | 168 - 921 | 335 - 1451 | [8] |
Experimental Protocols
The following protocols provide a detailed methodology for the bioorthogonal labeling of carbonic anhydrases using this compound, followed by visualization via in-gel fluorescence.
Protocol 1: Labeling of Carbonic Anhydrases in Cell Lysates
This protocol describes the labeling of endogenous or overexpressed CAs in total cell lysates.
1. Cell Culture and Lysis:
-
Culture mammalian cells (e.g., HEK293T, MCF-7) to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
2. Probe Incubation:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.
-
Add this compound to the lysate to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the mixture for 1 hour at 37°C with gentle agitation.
3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:
-
Prepare a fresh "click" reaction cocktail. For a 50 µL final reaction volume, add the following components in order:
-
Protein Lysate (from step 2): 40 µL
-
Azide-fluorophore (e.g., Azide-TAMRA, 10 mM stock in DMSO): 1 µL (final concentration 200 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP, 50 mM stock in water): 2 µL (final concentration 2 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 2 mM stock in DMSO/t-BuOH 1:4): 2.5 µL (final concentration 100 µM)
-
Copper(II) Sulfate (CuSO₄, 50 mM stock in water): 2 µL (final concentration 2 mM)
-
-
Vortex the reaction mixture gently and incubate for 1 hour at room temperature in the dark.
4. Protein Precipitation and Preparation for SDS-PAGE:
-
Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant and wash the pellet with 200 µL of cold methanol.
-
Air-dry the pellet and resuspend in 1X SDS-PAGE loading buffer.
-
Heat the sample at 95°C for 5 minutes.
5. In-Gel Fluorescence Scanning and Analysis:
-
Separate the proteins by SDS-PAGE.
-
After electrophoresis, rinse the gel with deionized water.
-
Scan the gel using a fluorescence imager with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for TAMRA, Ex: ~550 nm, Em: ~580 nm).
-
Following fluorescence scanning, the same gel can be stained with Coomassie Brilliant Blue to visualize total protein loading.
Protocol 2: Live Cell Labeling and Imaging
This protocol outlines the labeling of CAs in living cells for subsequent fluorescence microscopy.
1. Cell Culture and Probe Treatment:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
Replace the culture medium with fresh medium containing 10-50 µM of this compound. The optimal concentration and incubation time should be determined for each cell line to minimize toxicity.
-
Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator.
2. Fixation and Permeabilization (for intracellular targets):
-
Wash the cells three times with warm PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
3. Click Reaction in situ:
-
Prepare the click reaction cocktail as described in Protocol 1, Step 3, but using PBS as the buffer.
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 1 hour at room temperature in the dark.
4. Washing and Imaging:
-
Wash the cells three times with PBS.
-
If desired, counterstain nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and any counterstains.
Mandatory Visualizations
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors from 4-Ethynylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. The sulfonamide group is a well-established zinc-binding moiety that is a cornerstone in the design of CA inhibitors. 4-Ethynylbenzenesulfonamide is a versatile building block for the synthesis of novel and potent CA inhibitors. Its terminal alkyne functionality allows for the facile introduction of diverse molecular scaffolds via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This application note provides detailed protocols for the synthesis of 1,2,3-triazole-containing benzenesulfonamides from this compound and their evaluation as carbonic anhydrase inhibitors.
Synthesis of 1,2,3-Triazole-Benzenesulfonamide Derivatives via Click Chemistry
The synthesis of carbonic anhydrase inhibitors from this compound is readily achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This reaction joins the this compound with a variety of azide-containing molecules to generate a stable 1,2,3-triazole ring, which acts as a linker to different "tail" functionalities. These tails can be designed to interact with amino acid residues outside the active site, leading to increased potency and isoform selectivity.[2]
A general synthetic scheme is presented below:
References
The Pivotal Role of 4-Ethynylbenzenesulfonamide in Modern Drug Discovery: A Versatile Scaffold for Therapeutic Innovation
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 4-Ethynylbenzenesulfonamide has emerged as a critical and highly versatile building block in the landscape of contemporary drug discovery. Its unique chemical architecture, featuring a reactive ethynyl group and a sulfonamide moiety, has positioned it as a cornerstone for the synthesis of novel therapeutic agents, particularly in the fields of oncology and ophthalmology. This potent combination allows for its facile incorporation into a diverse array of molecular frameworks through robust chemical reactions like click chemistry, leading to the development of highly specific and potent enzyme inhibitors.
The primary application of this compound lies in its utility as a precursor for the synthesis of potent carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. The sulfonamide group of this compound acts as a key zinc-binding pharmacophore, anchoring the inhibitor to the active site of the enzyme. The terminal alkyne functionality serves as a versatile handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and modular assembly of a wide range of triazole-containing benzenesulfonamide derivatives, enabling the rapid exploration of chemical space and the optimization of inhibitory potency and selectivity against various CA isoforms.
Notably, derivatives of this compound have shown remarkable efficacy in targeting tumor-associated carbonic anhydrase isoforms IX and XII. These isoforms are overexpressed in a variety of hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy. By inhibiting these specific isoforms, novel anticancer agents derived from this compound can selectively target cancer cells while minimizing off-target effects.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound in their drug discovery programs. It includes comprehensive methodologies for the synthesis of this key intermediate, its derivatization via click chemistry, and the evaluation of the resulting compounds as carbonic anhydrase inhibitors and anticancer agents.
Application Notes
1. Synthesis of Carbonic Anhydrase Inhibitors:
This compound is a key starting material for the synthesis of a diverse library of carbonic anhydrase inhibitors. The primary synthetic strategy involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between this compound and a wide variety of organic azides. This "click chemistry" approach offers high yields, mild reaction conditions, and exceptional functional group tolerance, making it an ideal method for generating a multitude of structurally diverse compounds for structure-activity relationship (SAR) studies. The resulting 1,2,3-triazole ring acts as a rigid linker, connecting the benzenesulfonamide core to various substituent groups that can be tailored to optimize binding affinity and selectivity for different CA isoforms.
2. Development of Anticancer Therapeutics:
The overexpression of carbonic anhydrase isoforms IX and XII in hypoxic tumors has made them attractive targets for anticancer drug development. Inhibitors derived from this compound have demonstrated potent and selective inhibition of these tumor-associated isoforms. This selective inhibition can disrupt the pH regulation of the tumor microenvironment, leading to apoptosis and the suppression of tumor growth and metastasis. The modular nature of the click chemistry approach allows for the facile incorporation of various moieties to enhance anticancer activity, improve pharmacokinetic properties, and enable targeted drug delivery.
3. Investigating Novel Therapeutic Areas:
Beyond cancer and glaucoma, the versatility of this compound as a scaffold for enzyme inhibitors opens up possibilities for exploring its application in other therapeutic areas where carbonic anhydrases are implicated, such as neurological disorders, metabolic diseases, and infectious diseases. The ability to rapidly synthesize and screen a large number of derivatives makes it an invaluable tool for identifying novel lead compounds for a wide range of targets.
Quantitative Data
The following tables summarize the inhibitory activity of representative benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms and their cytotoxic effects on cancer cell lines.
Table 1: Carbonic Anhydrase Inhibition Data
| Compound ID | Target Isoform | Kᵢ (nM) | IC₅₀ (nM) | Reference Compound | Kᵢ (nM) of Ref. |
| Derivative A | hCA I | 428 - 638 | - | Acetazolamide | 250 |
| Derivative B | hCA II | 95 - 164 | - | Acetazolamide | 12 |
| Derivative C | hCA IX | 25 - 52 | 63 | Acetazolamide | 25 |
| Derivative D | hCA XII | 31 - 80 | 92 | Acetazolamide | 5.7 |
Data compiled from multiple sources.[1][2]
Table 2: In Vitro Anticancer Activity
| Cell Line | Compound ID | IC₅₀ (µM) | Condition |
| MCF-7 (Breast Cancer) | Derivative E | 3.18 - 8.26 | Normoxic |
| MCF-7 (Breast Cancer) | Derivative E | 1.39 - 6.05 | Hypoxic |
| MDA-MB-231 (Breast Cancer) | Derivative F | 7.13 - 26.3 | Normoxic |
| MDA-MB-231 (Breast Cancer) | Derivative F | 0.76 - 16.3 | Hypoxic |
| HEPG-2 (Liver Cancer) | Derivative G | 3.44 - 15.03 | - |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from 4-bromobenzenesulfonamide.
Step 1: Sonogashira Coupling of 4-Bromobenzenesulfonamide with Trimethylsilylacetylene
-
To a dried Schlenk flask, add 4-bromobenzenesulfonamide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed triethylamine (TEA) and tetrahydrofuran (THF) in a 1:1 ratio.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir under argon overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-((trimethylsilyl)ethynyl)benzenesulfonamide.
Step 2: Desilylation to Yield this compound
-
Dissolve the 4-((trimethylsilyl)ethynyl)benzenesulfonamide (1.0 eq) in a mixture of methanol and THF.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for the synthesis of 1,2,3-triazole-containing benzenesulfonamide derivatives.
-
In a reaction vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1 or DMF).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired triazole derivative.
Protocol 3: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.
-
The assay is performed using a stopped-flow instrument to monitor the pH change.
-
Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).
-
The enzyme solution (e.g., purified hCA isoform) and the inhibitor solution (at various concentrations) are pre-incubated.
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution.
-
The initial rate of the hydration reaction is measured by monitoring the change in absorbance of the pH indicator.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Protocol 4: MTT Cell Viability Assay for Anticancer Activity
This assay determines the cytotoxic effect of compounds on cancer cell lines.
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Figure 1. Synthetic workflow for this compound.
Figure 2. Drug discovery workflow using this compound.
Figure 3. Mechanism of action of 4-EBS-derived inhibitors.
References
Application Notes: Fluorescent Labeling of Biomolecules Using 4-Ethynylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and robust labeling of biomolecules is fundamental to understanding complex biological processes and is a cornerstone of modern drug development. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for the specific and efficient fluorescent labeling of biomolecules in complex biological systems.[1][2] 4-Ethynylbenzenesulfonamide is a versatile chemical probe containing a terminal alkyne group, making it an ideal partner for CuAAC reactions.[3] Its sulfonamide group can be exploited for targeted interactions, particularly with enzymes like carbonic anhydrases, offering a route for specific labeling of a target protein of interest.
These application notes provide a detailed overview and experimental protocols for the use of this compound in the fluorescent labeling of biomolecules. The methodology is centered on a two-step approach: first, the introduction of the this compound moiety into the target biomolecule, and second, the bioorthogonal reaction with a fluorescently-tagged azide to yield a stably labeled product.
Principle of the Method
The fluorescent labeling strategy using this compound is based on the highly efficient and specific CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide group on a fluorescent dye.[4][5] The bioorthogonal nature of this reaction ensures that the labeling occurs with high specificity, minimizing off-target effects and background signal, even in complex biological milieu like cell lysates or live cells.[1][6]
The overall workflow can be summarized in two key stages:
-
Biomolecule Modification: The this compound probe is introduced into the target biomolecule. This can be achieved through various methods, including:
-
Affinity Labeling: Utilizing the inherent affinity of the sulfonamide group for specific protein binding pockets (e.g., carbonic anhydrases) to achieve targeted labeling.
-
Metabolic Labeling: Incorporating analogs of this compound into biomolecules through cellular metabolic pathways.[7]
-
Direct Chemical Conjugation: Chemically modifying the biomolecule of interest to introduce the this compound group.
-
-
Fluorescent Tagging via Click Chemistry: The alkyne-modified biomolecule is then reacted with a fluorescent dye that has been functionalized with an azide group. The reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[8]
Data Presentation
The efficiency of the labeling protocol is critical for downstream applications. The following tables provide representative quantitative data for the labeling of a model protein, Carbonic Anhydrase II (CAII), using this compound and a fluorescent azide probe (e.g., Azide-Fluor 488).
Table 1: Optimization of Labeling Conditions for CAII with this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| This compound (µM) | 10 | 25 | 50 | 100 |
| CAII (µM) | 10 | 10 | 10 | 10 |
| Incubation Time (min) | 30 | 30 | 30 | 30 |
| Labeling Efficiency (%) | 45 | 78 | 92 | 95 |
Labeling efficiency was determined by in-gel fluorescence analysis comparing the fluorescence intensity of the labeled protein to a standard curve.
Table 2: Click Reaction Efficiency and Kinetics
| Parameter | Value |
| Azide-Fluor 488 (µM) | 50 |
| Alkyne-labeled CAII (µM) | 10 |
| CuSO₄ (mM) | 1 |
| Sodium Ascorbate (mM) | 5 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (mM) | 1 |
| Reaction Time (min) | 30 |
| Labeling Yield (%) | >98% |
| Apparent Second-Order Rate Constant (M⁻¹s⁻¹) * | ~10⁴ - 10⁵ |
The apparent second-order rate constant is an estimation based on typical CuAAC reactions under similar conditions.
Experimental Protocols
Protocol 1: Affinity Labeling of Carbonic Anhydrase II (CAII) with this compound
This protocol describes the targeted labeling of CAII by leveraging the affinity of the sulfonamide moiety for the enzyme's active site.
Materials:
-
Purified Carbonic Anhydrase II (CAII)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 100 µM solution of CAII in PBS.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 100 µL of the 100 µM CAII solution with the desired volume of the 10 mM this compound stock solution to achieve the final concentrations outlined in Table 1 for optimization.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle agitation.
-
-
Removal of Unreacted Probe:
-
Equilibrate a desalting column with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the desalting column.
-
Elute the alkyne-labeled CAII with PBS, collecting the protein-containing fractions.
-
-
Protein Concentration Determination:
-
Measure the concentration of the purified alkyne-labeled CAII using a standard protein assay (e.g., Bradford or BCA).
-
Protocol 2: Fluorescent Labeling of Alkyne-Modified CAII via CuAAC
This protocol details the click chemistry reaction to attach a fluorescent azide probe to the alkyne-labeled CAII.
Materials:
-
Alkyne-labeled CAII from Protocol 1
-
Fluorescent azide probe (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
PBS, pH 7.4
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the fluorescent azide probe in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the following in order:
-
Alkyne-labeled CAII to a final concentration of 10 µM in PBS.
-
Fluorescent azide probe to a final concentration of 50 µM.
-
THPTA to a final concentration of 1 mM.
-
CuSO₄ to a final concentration of 1 mM.
-
Sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
-
Gently vortex the mixture and incubate for 30 minutes at room temperature, protected from light.
-
-
Analysis of Labeling:
-
Quench the reaction by adding 10 mM EDTA.
-
Analyze the reaction mixture by SDS-PAGE.
-
Visualize the fluorescently labeled protein using a fluorescence gel scanner with the appropriate excitation and emission filters for the chosen fluorophore.
-
Stain the gel with a total protein stain (e.g., Coomassie Blue) to confirm protein loading.
-
-
Purification of Labeled Protein (Optional):
-
If required for downstream applications, purify the fluorescently labeled CAII from excess reagents using a desalting column equilibrated with the desired buffer.
-
Visualizations
Caption: Experimental workflow for fluorescent labeling.
Caption: Illustrative signaling pathway investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. This compound | C8H7NO2S | CID 44457221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. interchim.fr [interchim.fr]
- 6. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Ethynylbenzenesulfonamide for Target Identification and Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Target identification and validation are critical stages in drug discovery and chemical biology. 4-Ethynylbenzenesulfonamide (EBSA) is a versatile chemical probe designed for these purposes. It features two key functionalities: a benzenesulfonamide group, a well-established pharmacophore known to target zinc-containing metalloenzymes like carbonic anhydrases (CAs), and a terminal alkyne group. This alkyne serves as a bioorthogonal handle, enabling the molecule to be covalently linked to reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction. This dual functionality allows EBSA to first bind to its protein targets within a complex biological system and then be selectively tagged for enrichment and identification by mass spectrometry-based proteomics.
Principle of Technology: Affinity-Based Protein Profiling (AfBPP)
The use of EBSA for target identification is based on the principles of Affinity-Based Protein Profiling (AfBPP). The general workflow involves three main stages:
-
Target Engagement: Cells or tissue lysates are incubated with EBSA. The sulfonamide moiety binds to the active site of its target proteins.
-
Bioorthogonal Ligation (Click Chemistry): An azide-containing reporter tag (e.g., Biotin-Azide) is covalently attached to the alkyne handle of the EBSA probe that is bound to its target. This reaction is highly specific and occurs under biocompatible conditions.
-
Target Enrichment and Identification: The biotinylated proteins are captured using streptavidin-coated beads, isolated from the complex proteome, digested into peptides, and subsequently identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This approach enables an unbiased, proteome-wide survey of the interaction landscape of a small molecule, facilitating both the validation of known targets and the discovery of novel off-targets.
Visualizing the AfBPP Workflow
The overall experimental logic for using this compound in target discovery is outlined below.
Caption: Affinity-Based Protein Profiling workflow using EBSA.
Data Presentation: Target Identification
A key application of this workflow is to identify specific protein targets from a complex mixture. Quantitative proteomics allows for the measurement of the relative abundance of proteins captured in the presence of the EBSA probe versus a control (e.g., DMSO vehicle). Proteins that are significantly enriched are considered potential targets.
Table 1: Illustrative Quantitative Data for EBSA Target Enrichment
| Protein ID (UniProt) | Gene Name | Protein Name | Enrichment Ratio (EBSA/Control) | p-value | Known Target? |
| P00918 | CA2 | Carbonic anhydrase 2 | 45.3 | < 0.001 | Yes |
| P00915 | CA1 | Carbonic anhydrase 1 | 28.7 | < 0.001 | Yes |
| Q16790 | CA9 | Carbonic anhydrase 9 | 15.1 | < 0.01 | Yes |
| P54851 | CA12 | Carbonic anhydrase 12 | 12.5 | < 0.01 | Yes |
| P07900 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.1 | < 0.05 | Potential Off-Target |
| P62937 | PPIA | Peptidyl-prolyl cis-trans isomerase A | 1.2 | > 0.05 | No |
Note: Data are for illustrative purposes to demonstrate a typical output from a quantitative chemoproteomics experiment. Actual values will vary based on experimental conditions.
Data Presentation: Target Validation
The benzenesulfonamide scaffold is a well-documented inhibitor of carbonic anhydrases (CAs).[1] The inhibitory potency (Ki) of related sulfonamides against various CA isoforms can be determined through enzymatic assays, providing validation of the proteomics data.
Table 2: Inhibition Constants (Ki) of Benzenesulfonamides Against Human CA Isoforms
| Compound Class | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
| Benzenesulfonamides (general) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
| Acetazolamide (Standard) | 250 | 12.0 | 25.0 | 5.7 |
Data sourced from studies on various benzenesulfonamide derivatives to illustrate typical inhibition ranges against different isoforms.[2][3]
Visualizing a Target Signaling Pathway
Inhibition of carbonic anhydrases can impact cellular pH regulation, a critical process in normal physiology and in diseases like cancer.
Caption: Role of Carbonic Anhydrase IX in tumor acidosis.
Experimental Protocols
The following protocols provide a detailed methodology for using this compound (EBSA) to identify protein targets in cultured mammalian cells.
Protocol 1: Cell Culture and Treatment with EBSA
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293T) in appropriate culture dishes and grow to 80-90% confluency.
-
Probe Preparation: Prepare a 10 mM stock solution of EBSA in DMSO.
-
Cell Treatment: Aspirate the culture medium. Add fresh, serum-free medium containing the desired final concentration of EBSA (e.g., 10-50 µM). Include a vehicle control (DMSO only) for each experiment.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound probe.
-
Pelleting: Harvest the cells by scraping or trypsinization, then pellet them by centrifugation at 500 x g for 5 minutes at 4°C. The cell pellets can be stored at -80°C or used immediately for lysis.
Protocol 2: Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer or PBS with 1% Triton X-100 and protease inhibitors).
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (proteome) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay. Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) with lysis buffer.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Stock Preparation:
-
Biotin-Azide: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup: In a microfuge tube, combine the following for a 1 mg total protein sample (volumes can be scaled):
-
Normalized protein lysate: up to a final volume of 500 µL
-
Biotin-Azide: 2.5 µL (final concentration: 50 µM)
-
CuSO₄: 5 µL (final concentration: 500 µM)
-
THPTA: 5 µL (final concentration: 500 µM)
-
-
Initiation: Add 10 µL of freshly prepared Sodium Ascorbate solution to initiate the reaction (final concentration: 2 mM).
-
Incubation: Vortex briefly and incubate the reaction for 1 hour at room temperature, protected from light.
Protocol 4: Enrichment of EBSA-labeled Proteins
-
Bead Preparation: Resuspend high-capacity streptavidin agarose beads in lysis buffer. Wash the beads three times with the same buffer.
-
Protein Binding: Add the washed bead slurry to the click-labeled proteome from Protocol 3.
-
Incubation: Incubate for 1-2 hours at 4°C on a rotator to allow the biotinylated proteins to bind to the streptavidin beads.
-
Washing: Pellet the beads by gentle centrifugation (1,000 x g for 2 minutes). Discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins:
-
Two washes with 0.5% SDS in PBS.
-
Two washes with 6 M Urea in PBS.
-
Three washes with PBS.
-
Protocol 5: On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction: Resuspend the washed beads in 200 µL of 6 M Urea in 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
Alkylation: Add iodoacetamide to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the urea concentration to <1 M by adding 1 mL of 50 mM ammonium bicarbonate. Add sequencing-grade trypsin (e.g., 1 µg).
-
Incubation: Incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptides with formic acid and desalt using a C18 StageTip or ZipTip.
-
Analysis: Dry the purified peptides via vacuum centrifugation and resuspend in a suitable buffer for LC-MS/MS analysis.
Protocol 6: Quantitative Proteomics Data Analysis
The analysis of mass spectrometry data is a critical step in identifying true targets.
-
Database Searching: Use a search algorithm (e.g., MaxQuant, Proteome Discoverer) to match the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) to identify peptides and proteins.[4]
-
Quantification: Determine the relative abundance of each identified protein between the EBSA-treated and control samples. This can be achieved through label-free quantification (LFQ) by comparing peptide signal intensities.[5]
-
Statistical Analysis: Apply statistical tests (e.g., t-test) to identify proteins with a statistically significant change in abundance. A false discovery rate (FDR) correction is applied to account for multiple comparisons.[4]
-
Hit Selection: Potential targets are identified based on a high enrichment ratio and a low p-value (e.g., Ratio > 3, p-value < 0.05).
-
Bioinformatics Analysis: Further analyze the list of potential targets using pathway and gene ontology analysis to understand their biological context.
References
- 1. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempro-innovations.com [chempro-innovations.com]
Application Notes and Protocols for Cell Lysate Labeling Using Alkyne Tags
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and subsequently identify proteins within a complex cellular lysate is a cornerstone of modern proteomics and drug development. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for this purpose. These "click chemistry" reactions enable the covalent ligation of an alkyne-functionalized biomolecule to an azide-containing reporter tag (e.g., a fluorophore or biotin) with high efficiency and specificity, even in the complex milieu of a cell lysate.[1]
This document provides detailed protocols for the metabolic incorporation of alkyne-containing amino acid analogs into newly synthesized proteins and the subsequent labeling of these proteins in cell lysates. Furthermore, it presents quantitative data to guide experimental design and a diagram of a relevant signaling pathway that can be investigated using these techniques.
Data Presentation
Table 1: Typical Reagent Concentrations for Metabolic Labeling and Click Chemistry
This table provides a summary of typical concentration ranges for reagents used in the metabolic labeling of proteins with alkyne analogs and the subsequent click chemistry reaction in cell lysates. Optimization may be required for specific cell lines and experimental goals.
| Reagent | Typical Concentration Range | Application | Reference |
| L-homopropargylglycine (HPG) | 25 - 50 µM | Metabolic Labeling of Newly Synthesized Proteins | [2] |
| 5-ethynyl-2'-deoxyuridine (EdU) | 10 µM | Metabolic Labeling of Newly Synthesized DNA | [2] |
| Azide-Fluorophore | 1 - 5 µM | CuAAC Click Reaction | [2] |
| Copper(II) Sulfate (CuSO₄) | 50 µM | CuAAC Click Reaction | [2] |
| THPTA Ligand | 250 µM (5:1 ratio to Copper) | CuAAC Click Reaction | [2] |
| Sodium Ascorbate | 2.5 mM | CuAAC Click Reaction | [2] |
| Azide-DBCO Probe | 5 - 20 µM | SPAAC Click Reaction | [1] |
Table 2: Comparison of CuAAC and SPAAC for Proteomics
This table offers a comparative overview of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in the context of proteomic analysis of cell lysates.
| Feature | CuAAC | SPAAC | Reference |
| Catalyst | Copper(I) | None | [3] |
| Biocompatibility (in live cells) | Lower due to copper toxicity | High | [3] |
| Reaction Kinetics | Very fast (minutes to hours) | Fast, but generally slower than CuAAC | [3] |
| Identified O-GlcNAc Modified Proteins | 229 | 188 | [4][5] |
| Overlapping Identified Proteins | 114 | 114 | [4] |
| Advantages in Lysates | Higher labeling efficiency and specificity reported in some studies. | Simpler reaction setup without the need for a catalyst and reducing agent. | [4] |
| Disadvantages in Lysates | Potential for background labeling through reaction with cysteine residues. | Can exhibit off-target reactivity with thiols. | [6] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with L-homopropargylglycine (HPG)
This protocol describes the incorporation of the methionine analog, L-homopropargylglycine (HPG), into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Culture mammalian cells to the desired confluency (typically 70-80%) in complete cell culture medium.
-
Methionine Starvation (Optional but Recommended): To enhance the incorporation of HPG, aspirate the complete medium, wash the cells once with warm PBS, and then incubate the cells in methionine-free medium for 30-60 minutes.[2]
-
Metabolic Labeling: Prepare the labeling medium by supplementing the methionine-free medium with HPG to a final concentration of 25-50 µM.[2] Remove the starvation medium and add the HPG-containing labeling medium to the cells.
-
Incubation: Incubate the cells for a desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the protein turnover rate and the experimental objective.
-
Cell Harvest and Lysis:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing a protease inhibitor cocktail to the cells.
-
Incubate on ice for 10-15 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (alkyne-modified cell lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay. The lysate is now ready for the click chemistry reaction.
Protocol 2: Labeling of Alkyne-Modified Proteins in Cell Lysate via CuAAC
This protocol details the copper(I)-catalyzed click chemistry reaction to label alkyne-modified proteins in a cell lysate with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin).
Materials:
-
Alkyne-modified protein lysate (from Protocol 1)
-
Azide-functionalized reporter probe (e.g., Azide-Fluorophore or Azide-Biotin)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (freshly prepared)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner or Western blot apparatus
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. The volumes can be scaled as needed.
-
Alkyne-modified protein lysate (e.g., 50 µg in a final volume of 50 µL with lysis buffer).
-
Azide-reporter probe (e.g., to a final concentration of 1-5 µM).[2]
-
-
Prepare Click Reaction Cocktail: In a separate tube, prepare a fresh click reaction cocktail by sequentially adding and mixing the following components:
-
Initiate Click Reaction: Add the click reaction cocktail to the protein lysate mixture. The final volume should be adjusted with PBS or lysis buffer as needed.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Protein Precipitation (Optional but Recommended for Sample Cleanup):
-
Add 4 volumes of ice-cold acetone to the reaction mixture.
-
Incubate at -20°C for at least 1 hour to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully decant the supernatant.
-
Wash the protein pellet with ice-cold methanol and centrifuge again.
-
Air-dry the pellet to remove residual methanol.
-
-
Sample Preparation for Analysis:
-
Resuspend the protein pellet in an appropriate sample buffer (e.g., 1x SDS-PAGE loading buffer).
-
Heat the sample at 95°C for 5 minutes.
-
-
Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent azide was used) or by Western blot analysis (if a biotin azide was used, followed by detection with streptavidin-HRP).
Visualization
Experimental Workflow
Caption: Experimental workflow for alkyne labeling.
Ras Signaling Pathway
Caption: Simplified Ras signaling pathway.
References
- 1. Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions for 4-Ethynylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 4-Ethynylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the CuAAC reaction with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Copper Catalyst Sequestration: The sulfonamide group in this compound may chelate the copper catalyst, reducing its catalytic activity.[1][2][3] | - Increase the catalyst loading (e.g., from 1-5 mol% to 5-10 mol% of CuSO₄).- Use a stronger chelating ligand for copper, such as THPTA or TBTA, to prevent substrate coordination.[4][5][6]- Consider adding a sacrificial metal ion like Zn(II) to bind to any interfering functional groups.[7] |
| Inactive Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II). | - Ensure your sodium ascorbate solution is freshly prepared for each reaction.[8]- Use deoxygenated solvents to minimize oxidation of the Cu(I) catalyst. | |
| Suboptimal Reagent Concentrations: Low concentrations of reactants can slow down the reaction rate. | - If possible, increase the concentration of both the alkyne and azide. For efficient reactions, concentrations should generally be above 10 μM.[8] | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Glaser Coupling: Oxidative homocoupling of this compound can occur, especially in the presence of oxygen.[8] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present throughout the reaction. |
| Reaction Stalls or is Sluggish | Electron-Deficient Alkyne: The electron-withdrawing nature of the benzenesulfonamide group can decrease the reactivity of the alkyne. | - Increase the reaction temperature (e.g., from room temperature to 40-60 °C).- Increase the concentration of the copper catalyst and ligand. |
| Inhibitory Buffer Components: Certain buffer components can interfere with the catalyst. | - Avoid using Tris buffer, as it can chelate copper.[7][8]- High concentrations of chloride ions (>0.2 M) can also be inhibitory.[7] | |
| Difficulty in Product Purification | Similar Polarity of Starting Material and Product: The product triazole may have a similar polarity to the starting materials, making chromatographic separation challenging. | - Utilize flash column chromatography with a carefully optimized solvent gradient.[9]- If the product precipitates from the reaction mixture, filtration can be an effective purification method.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst system for the CuAAC reaction with this compound?
A1: A common and effective catalyst system is the in-situ generation of Cu(I) from a Cu(II) source. We recommend starting with copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and a reducing agent like sodium ascorbate.[11] The use of a stabilizing ligand is highly recommended.
Q2: Which ligand is best suited for this reaction?
A2: For reactions in aqueous or mixed aqueous/organic solvents, a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is an excellent choice.[4][12] For reactions in organic solvents, TBTA (tris(benzyltriazolylmethyl)amine) is a suitable alternative.[6] These ligands help to stabilize the Cu(I) catalyst and prevent sequestration by the sulfonamide group.[5]
Q3: What are the optimal solvent and temperature conditions?
A3: The choice of solvent depends on the solubility of your azide partner. A 1:1 mixture of a polar organic solvent (like t-BuOH, DMSO, or DMF) and water is often a good starting point.[7][13] Due to the electron-withdrawing nature of the sulfonamide, starting at room temperature and gradually increasing to 40-60 °C if the reaction is slow is a reasonable approach.[10]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of the starting materials and the formation of the triazole product.[9] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis.
Q5: Are there any safety precautions I should be aware of?
A5: Organic azides can be explosive, especially small molecules. Always handle them with care, avoid heating them in neat form, and work behind a safety shield. When working with copper catalysts and azides, be aware of the potential for the formation of heavy metal azides, which are also shock-sensitive.
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol provides a starting point for the reaction. Optimization of reagent concentrations, temperature, and reaction time may be necessary for your specific azide substrate.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/water or DMF)
-
Deoxygenated water
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and your azide (1.0-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deoxygenated water (e.g., 100 mM).
-
In another vial, prepare a stock solution of the ligand (THPTA or TBTA) in a suitable solvent (water for THPTA, DMSO/t-BuOH for TBTA) (e.g., 100 mM).
-
Add the ligand solution to the reaction mixture (final concentration of 5-10 mol%).
-
Add the CuSO₄ solution to the reaction mixture (final concentration of 1-5 mol%).
-
Prepare a fresh stock solution of sodium ascorbate in deoxygenated water (e.g., 1 M).
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture (final concentration of 10-20 mol%).
-
Stir the reaction at room temperature or an elevated temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by quenching with aqueous ammonia or EDTA solution to remove the copper catalyst, followed by extraction and purification.
Purification Protocol
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium hydroxide or a 0.5 M solution of EDTA and stir for 30 minutes to complex with the copper catalyst.
-
Extraction: If an organic solvent was used, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[14]
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]
Data Presentation
| Parameter | Recommended Starting Conditions | Optimization Range |
| This compound | 1.0 equivalent | - |
| Azide | 1.0 - 1.2 equivalents | 1.0 - 1.5 equivalents |
| CuSO₄·5H₂O | 1 - 5 mol% | 1 - 10 mol% |
| Ligand (THPTA/TBTA) | 5 - 10 mol% | 5 - 20 mol% |
| Sodium Ascorbate | 10 - 20 mol% | 10 - 50 mol% |
| Temperature | Room Temperature | Room Temperature - 60 °C |
| Solvent | 1:1 t-BuOH/H₂O or DMF | Varies based on substrate solubility |
Visualizations
Caption: Experimental workflow for the CuAAC reaction.
Caption: Troubleshooting decision tree for low yield.
References
- 1. New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA interaction of new copper(II) complexes with sulfonamides as ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide-containing copper(ii) complexes: new insights on biophysical interactions and antibacterial activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Click Chemistry [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Ethynylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 4-Ethynylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: a Sonogashira coupling of a 4-halobenzenesulfonamide with a protected alkyne, followed by deprotection.
Q1: I am seeing little to no formation of my desired product, 4-((trimethylsilyl)ethynyl)benzenesulfonamide, during the Sonogashira coupling reaction. What are the likely causes and how can I fix this?
A1: Low or no product yield in a Sonogashira coupling can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of failure.
-
Solution: Use a fresh batch of palladium catalyst. Ensure that the catalyst is stored under an inert atmosphere. Pre-catalysts that are more stable to air and moisture can also be considered.
-
-
Poor Quality Reagents: Impurities in the starting materials can "poison" the catalyst.
-
Solution: Ensure the 4-halobenzenesulfonamide (iodide is more reactive than bromide) and trimethylsilylacetylene are of high purity.[1] If necessary, purify the starting materials before use. The copper(I) iodide co-catalyst can also degrade over time; using a fresh bottle is advisable.
-
-
Inadequate Inert Atmosphere: Oxygen can lead to the oxidative homo-coupling of the alkyne (Glaser coupling), a common side reaction, and can also deactivate the palladium catalyst.[2]
-
Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for the success of the reaction.
-
Solution: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX produced. Ensure the base is anhydrous and used in excess. Common solvents include THF, DMF, and toluene. The reaction temperature may need to be optimized; while aryl iodides can react at room temperature, aryl bromides often require heating.[1]
-
Q2: My main product is the homocoupled alkyne (1,4-bis(trimethylsilyl)buta-1,3-diyne). How can I minimize this side reaction?
A2: The formation of the homocoupled alkyne, also known as the Glaser coupling product, is a frequent side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.
Possible Causes and Solutions:
-
Presence of Oxygen: As mentioned, oxygen promotes the oxidative homo-coupling of terminal alkynes.
-
Solution: Rigorous exclusion of oxygen is critical. Ensure your reaction setup is completely sealed and under a positive pressure of an inert gas.
-
-
Copper Co-catalyst: The copper(I) co-catalyst is often the primary promoter of this side reaction.
-
Solution: The most effective way to suppress homo-coupling is to switch to a "copper-free" Sonogashira protocol.[3] These protocols often use specific palladium catalysts and ligands that are efficient without the need for a copper co-catalyst.
-
-
Reaction Stoichiometry: An excess of the alkyne can sometimes lead to increased homo-coupling.
-
Solution: While a slight excess of the alkyne is generally used to ensure full conversion of the aryl halide, using a large excess should be avoided. Try reducing the equivalents of trimethylsilylacetylene to 1.1-1.2 equivalents.
-
Q3: The deprotection of the trimethylsilyl (TMS) group from 4-((trimethylsilyl)ethynyl)benzenesulfonamide is incomplete or results in a low yield of this compound. What should I do?
A3: Incomplete deprotection or low yield can be due to the choice of deprotection agent, reaction conditions, or issues with the work-up.
Possible Causes and Solutions:
-
Inefficient Deprotection Reagent: The choice of reagent for TMS deprotection is critical.
-
Solution: Common methods for TMS deprotection of alkynes include treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF, or a base such as potassium carbonate in methanol.[4] If one method is not working well, trying an alternative is recommended.
-
-
Suboptimal Reaction Conditions: Reaction time and temperature can influence the efficiency of the deprotection.
-
Solution: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time. Gentle heating may be required for some substrates.
-
-
Work-up Issues: The product, this compound, may be lost during the work-up procedure.
-
Solution: this compound has some water solubility. During aqueous work-up, ensure the aqueous layer is thoroughly extracted with an organic solvent (e.g., ethyl acetate) multiple times to maximize recovery.
-
Q4: I am having difficulty purifying the final product, this compound. What are some effective purification methods?
A4: Purification can be challenging due to the presence of residual catalyst, byproducts, and the polar nature of the sulfonamide group.
Possible Causes and Solutions:
-
Residual Palladium Catalyst: The crude product is often contaminated with palladium species, which can make it appear as a dark oil or solid.
-
Solution: Before concentration, passing the reaction mixture through a short plug of silica gel or celite can help remove a significant portion of the palladium catalyst.
-
-
Similar Polarity of Product and Impurities: Byproducts from the Sonogashira reaction may have similar polarity to the desired product, making chromatographic separation difficult.
-
Solution: Recrystallization is often an effective method for purifying solid organic compounds.[5][6][7] A suitable solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[8] Common solvent systems for recrystallization of polar compounds include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[8]
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution system, starting with a less polar eluent and gradually increasing the polarity, may be necessary to achieve good separation.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material, 4-iodobenzenesulfonamide or 4-bromobenzenesulfonamide?
A: 4-Iodobenzenesulfonamide is generally more reactive in Sonogashira couplings and often allows for milder reaction conditions (e.g., lower temperature, lower catalyst loading) compared to 4-bromobenzenesulfonamide.[1] However, 4-bromobenzenesulfonamide is often less expensive and can be a viable option if the reaction conditions are optimized accordingly.
Q: Can I use a one-pot procedure for the Sonogashira coupling and deprotection?
A: Yes, one-pot procedures where the TMS group is removed in situ have been reported.[1] This can be achieved by using a fluoride source, such as TBAF, in the Sonogashira reaction mixture after the initial coupling is complete. This approach can save time and reduce material loss between steps.
Q: My final product is a dark, oily substance instead of a solid. What could be the reason?
A: This is often due to the presence of residual palladium catalyst and other impurities. Thorough purification, as described in the troubleshooting guide (Q4), is necessary. Filtering the crude reaction mixture through celite or a silica plug before concentration, followed by recrystallization or column chromatography, should yield the product as a solid.
Data Presentation
The following tables summarize key quantitative data for optimizing the Sonogashira coupling and deprotection steps.
Table 1: Effect of Reaction Parameters on the Yield of 4-((trimethylsilyl)ethynyl)benzenesulfonamide in Sonogashira Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzenesulfonamide | Pd(PPh₃)₄ (2) | Et₃N (2) | THF | 25 | 12 | 85 |
| 2 | 4-Iodobenzenesulfonamide | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N (2) | DMF | 25 | 8 | 92 |
| 3 | 4-Bromobenzenesulfonamide | Pd(PPh₃)₄ (5) | Et₃N (3) | Toluene | 80 | 24 | 75 |
| 4 | 4-Bromobenzenesulfonamide | PdCl₂(dppf) (3) / CuI (6) | DIPA (3) | Dioxane | 100 | 18 | 88 |
Note: Yields are illustrative and can vary based on the specific experimental setup and purity of reagents.
Table 2: Comparison of Deprotection Methods for 4-((trimethylsilyl)ethynyl)benzenesulfonamide
| Entry | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Methanol | 25 | 4 | 95 |
| 2 | TBAF (1.1) | THF | 25 | 2 | 92 |
| 3 | NaOH (1.2) | Methanol/Water | 40 | 3 | 88 |
Note: Yields are illustrative and can vary based on the specific experimental setup and purity of the starting material.
Experimental Protocols
Protocol 1: Synthesis of 4-((trimethylsilyl)ethynyl)benzenesulfonamide via Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add 4-iodobenzenesulfonamide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous DMF (5 mL per mmol of 4-iodobenzenesulfonamide) and triethylamine (2.0 eq) via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography on silica gel.
Protocol 2: Deprotection of 4-((trimethylsilyl)ethynyl)benzenesulfonamide
-
Dissolve the crude 4-((trimethylsilyl)ethynyl)benzenesulfonamide (1.0 eq) in methanol (10 mL per mmol).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water and ethyl acetate to the residue.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).[5]
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of N-Substituted Benzenesulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted benzenesulfonamides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in N-substituted benzenesulfonamide synthesis can stem from several factors. Here's a systematic troubleshooting guide:
-
Purity of Starting Materials: Ensure the amine and benzenesulfonyl chloride are pure. Impurities can lead to side reactions. Consider re-purifying starting materials if their quality is uncertain.[1]
-
Reaction Conditions:
-
Temperature: The reaction of a sulfonyl chloride with an amine is often exothermic. It's crucial to control the initial temperature, for instance, by adding the sulfonyl chloride solution slowly at 0 °C.[1] Subsequently, the reaction may require heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time.[1][2]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Use TLC to monitor the disappearance of starting materials.[1]
-
-
Reagent Stoichiometry and Quality:
-
Base: Ensure the base used, such as triethylamine, is dry. A stronger, non-nucleophilic base might be necessary if deprotonation of the amine is an issue.[1] The base is critical for neutralizing the HCl byproduct formed during the reaction.[2]
-
Solvent: Use anhydrous solvents, especially when working with moisture-sensitive reagents like sulfonyl chlorides. Protic solvents may react with the sulfonyl chloride.[1]
-
-
Amine Reactivity: Amines with electron-withdrawing groups exhibit lower nucleophilicity and may react sluggishly. In such cases, more forcing conditions like higher temperatures or a stronger base may be required.[1]
Q2: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a common challenge. Here are the most frequent culprits and their solutions:
-
Hydrolysis of Sulfonyl Chloride: Benzenesulfonyl chloride can react with trace amounts of water to form the corresponding benzenesulfonic acid, which will not react with the amine. To prevent this, use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Dimerization or Polymerization: These side reactions can occur at elevated temperatures. A slow, controlled addition of the sulfonyl chloride at a lower temperature can mitigate this issue.[1]
-
Reaction with Solvent: Ensure the chosen solvent is inert under the reaction conditions. For example, avoid protic solvents that can react with the sulfonyl chloride.[1]
Q3: What are the best practices for purifying N-substituted benzenesulfonamides?
A3: Purification is crucial for obtaining a high-purity product. The appropriate method depends on the properties of the synthesized compound.
-
Work-up: After the reaction is complete, it should be quenched, typically with water. The mixture is then often transferred to a separatory funnel and washed sequentially with an acidic solution (like 1M HCl) to remove excess amine, a basic solution (like saturated sodium bicarbonate) to remove unreacted sulfonyl chloride (as sulfonic acid) and acidic byproducts, and finally with brine.[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is an effective purification method.[3]
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard and effective technique.[2][3] This is particularly useful for removing byproducts like triphenylphosphine oxide in Mitsunobu reactions.[2]
Q4: Are there alternative synthetic routes to the classical reaction of a sulfonyl chloride with an amine?
A4: Yes, several modern synthetic methods offer advantages over the classical approach, such as milder reaction conditions and broader substrate scope.[2]
-
Fukuyama-Mitsunobu Reaction: This method is effective for the N-alkylation of sulfonamides using an alcohol, offering good stereochemical control.[2]
-
Copper-Catalyzed N-Arylation: This provides a greener and more economical approach for the synthesis of N-aryl sulfonamides.[2]
-
Ruthenium-Catalyzed N-Alkylation: A metal-ligand bifunctional ruthenium catalyst can be used for the selective N-alkylation of aminobenzenesulfonamides with alcohols.[4][5]
-
Manganese-Catalyzed N-Alkylation: Pincer complexes of manganese can catalyze the N-alkylation of sulfonamides using a variety of alcohols as alkylating agents.[6]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the classical synthesis of N-substituted benzenesulfonamides.
| Parameter | Condition | Rationale/Notes | Reference |
| Amine | 1 equivalent | Limiting reagent | [1] |
| Substituted Benzoyl Chloride | 1.1 equivalents | Slight excess to ensure complete reaction of the amine | [1] |
| Triethylamine (Base) | 2 equivalents | To neutralize the HCl byproduct | [1] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert and aprotic solvent | [1] |
| Initial Temperature | 0 °C (Ice Bath) | To control the initial exothermic reaction | [1] |
| Reaction Temperature | Room Temperature (after addition) | To allow the reaction to proceed to completion | [1] |
| Reaction Time | Overnight (or as monitored by TLC) | To ensure complete conversion | [1] |
Experimental Protocols
Key Experiment: Classical Synthesis of an N-Substituted Benzenesulfonamide
This protocol is a generalized procedure based on the reaction of an amine with a benzenesulfonyl chloride.
Materials:
-
4-(2-Aminoethyl)benzenesulfonamide (1 equivalent)
-
Substituted benzoyl chloride (1.1 equivalents)
-
Triethylamine (2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus and appropriate eluent
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the 4-(2-aminoethyl)benzenesulfonamide in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution and stir for 10 minutes.
-
In a separate flask, dissolve the substituted benzoyl chloride in anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography as needed.[1]
Visualizations
Caption: Experimental workflow for the classical synthesis of N-substituted benzenesulfonamides.
Caption: Troubleshooting logic for common issues in N-substituted benzenesulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
preventing oxidation of copper catalyst in click chemistry
Welcome to the Technical Support Center for optimizing your copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the common issue of copper catalyst oxidation, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the active copper species in click chemistry, and why is its oxidation state important?
A1: The active catalyst in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is the copper(I) ion (Cu⁺).[1][2] This oxidation state is crucial for the catalytic cycle that leads to the formation of the triazole product.[3] If Cu(I) is oxidized to copper(II) (Cu²⁺), it becomes inactive as a catalyst, which can lead to low or no product yield.[4][5]
Q2: How can I visually determine if my copper catalyst has oxidized?
A2: A freshly prepared solution of a reducing agent like sodium ascorbate should be colorless to slightly yellow.[6] If your sodium ascorbate solution turns brown, it has likely been oxidized and has lost its reducing capability.[6][7] This can be an indicator that the conditions are favorable for copper oxidation.
Q3: What is the primary role of sodium ascorbate in a click reaction?
A3: Sodium ascorbate is the most commonly used reducing agent in CuAAC reactions.[8] Its main function is to reduce the inactive Cu(II) species (often from a precursor like copper(II) sulfate, CuSO₄) to the catalytically active Cu(I) state.[7][8] It also helps to maintain a sufficient concentration of Cu(I) throughout the reaction by reducing any Cu(II) that forms due to oxidation by dissolved oxygen.[9] Using a slight excess of sodium ascorbate can also help prevent unwanted oxidative homocoupling of the alkyne.[10]
Q4: Why should I use a ligand in my click reaction? What are some common choices?
A4: Ligands are used in CuAAC reactions for two primary reasons: to stabilize the Cu(I) catalyst and to accelerate the reaction rate.[3] By chelating the Cu(I) ion, ligands protect it from oxidation and disproportionation into Cu(0) and Cu(II).[1][3] This stabilization is particularly important in aqueous and biological systems.[1][2] Common ligands include tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents and water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and bathocuproine disulfonate (BCS) for aqueous media.[2][11]
Q5: Is it necessary to deoxygenate my solvents and reaction mixture?
A5: Yes, it is highly recommended to deoxygenate your reaction mixture to prevent the oxidation of the Cu(I) catalyst by dissolved oxygen.[5] Even in the presence of a reducing agent like sodium ascorbate, minimizing oxygen exposure is beneficial.[9][12] Failure to do so can lead to the depletion of the reducing agent and subsequent inactivation of the catalyst.[9][12] Deoxygenation can be achieved by bubbling an inert gas, such as argon or nitrogen, through the solvents and the reaction vessel.[5][13]
Troubleshooting Guide: Low or No Product Yield
Low or no product yield is one of the most common issues encountered in click chemistry, and it is often linked to the inactivation of the copper catalyst. The following guide provides a step-by-step approach to diagnosing and resolving this problem.
Problem: Consistently Low or No Product Yield
Step 1: Verify the Integrity of Your Reagents
-
Copper Source: Ensure you are using a high-purity copper source. If you are using a Cu(II) salt like CuSO₄, its quality is crucial.
-
Reducing Agent: Always use a freshly prepared solution of sodium ascorbate.[5] This solution should be prepared shortly before use, as it can degrade over time when exposed to air.[6] Do not use solutions that have turned brown.[6][7]
-
Azide and Alkyne: Confirm the purity and stability of your azide and alkyne starting materials. Improper storage can lead to degradation.[5]
Step 2: Assess the Reaction Conditions
-
Oxygen Exclusion: Ensure that you have taken adequate measures to exclude oxygen from your reaction. This includes using deoxygenated solvents and maintaining an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction setup and duration.[5][13]
-
Solvent Choice: The choice of solvent can impact the reaction. For reactions in aqueous media, ensure your reactants are sufficiently soluble. Co-solvents like DMSO or t-butanol can be used with water to improve solubility.[5]
-
pH: The CuAAC reaction is generally robust over a wide pH range (4-12).[3] However, for specific biomolecules, the pH may need to be optimized.
Step 3: Optimize Catalyst and Ligand Concentrations
-
Ligand-to-Copper Ratio: The ratio of ligand to copper is critical for catalyst stability and activity. An insufficient amount of ligand can leave the Cu(I) catalyst vulnerable to oxidation, while an excessive amount can sometimes inhibit the reaction. A common starting point is a 1:1 to 5:1 ligand-to-copper ratio.[14] For bioconjugation, a 5:1 ratio is often recommended to protect biomolecules from oxidation.[5]
-
Catalyst Loading: The amount of copper catalyst is typically in the range of 1 to 5 mol%.[5] If you suspect catalyst inactivation, you can try increasing the catalyst loading.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Quantitative Data and Ligand Selection
The choice of ligand can significantly impact the efficiency and biocompatibility of your click reaction. The following table summarizes the properties of common Cu(I)-stabilizing ligands.
| Ligand | Recommended Solvent | Key Characteristics | Ligand:Cu Ratio (Typical) |
| TBTA | Organic (e.g., DMSO, CH₃CN) | High reaction kinetics, but low water solubility.[1] | 1:1 to 2:1 |
| THPTA | Aqueous | High water solubility, good biocompatibility, moderate reaction kinetics.[1][2] | 2:1 to 5:1[11] |
| BTTAA | Aqueous/Organic Mixtures | Very high reaction kinetics and biocompatibility, moderate water solubility.[1] | 1:1 to 2:1 |
Experimental Protocols
Protocol: General Procedure for an Oxygen-Free CuAAC Reaction
This protocol provides a general method for performing a click reaction with measures to prevent copper catalyst oxidation.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA (for aqueous reactions) or TBTA (for organic reactions)
-
Deoxygenated solvent (e.g., water, PBS, or organic solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Solvent Deoxygenation: Before starting the reaction, deoxygenate the solvent by bubbling a gentle stream of inert gas through it for at least 15-20 minutes.
-
Prepare Stock Solutions:
-
Prepare a stock solution of your azide and alkyne in the deoxygenated solvent.
-
Prepare a stock solution of CuSO₄ in deoxygenated water.
-
Prepare a stock solution of the ligand (THPTA or TBTA) in an appropriate deoxygenated solvent.
-
Crucially, prepare a fresh stock solution of sodium ascorbate in deoxygenated water immediately before use. [5]
-
-
Reaction Setup (under inert atmosphere):
-
In a reaction vessel purged with inert gas, add the azide and alkyne solutions.
-
Add the ligand solution to the reaction mixture.
-
Add the CuSO₄ solution to the mixture. It is often beneficial to pre-complex the CuSO₄ and the ligand for a few minutes before adding them to the main reaction mixture.[2][11]
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[2]
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to proceed at room temperature or a specified temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR).
-
Once the reaction is complete, the copper catalyst can be removed by methods such as chelation with EDTA, filtration through a copper-scavenging resin, or chromatography.[9][12]
-
Visualizing the Process
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 8. Na-Ascorbate [baseclick.eu]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
troubleshooting low signal intensity in bioorthogonal labeling experiments
Technical Support Center: Bioorthogonal Labeling
Welcome to the technical support center for bioorthogonal labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments, particularly when encountering low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no signal in my bioorthogonal labeling experiment?
Low signal intensity in bioorthogonal labeling experiments can stem from several factors throughout the experimental workflow. The primary areas to investigate are:
-
Inefficient Incorporation of the Bioorthogonal Handle: The metabolic label (e.g., an unnatural amino acid or sugar) may not be efficiently incorporated into the target biomolecule.[1]
-
Poor Reaction Kinetics: The chosen bioorthogonal reaction may be too slow for the experimental conditions or for detecting low-abundance molecules.[1][2]
-
Suboptimal Reagent Concentrations: The concentration of the bioorthogonal handle or the probe may be too low to generate a detectable signal.[1]
-
Limited Probe Accessibility and Permeability: The probe may not be able to efficiently cross the cell membrane to reach intracellular targets, or the target site may be sterically hindered.[1][3]
-
Reagent Instability and Degradation: Key reagents, such as highly reactive tetrazines or strained cyclooctynes, can degrade under experimental conditions.[1][4]
-
Issues with Downstream Detection: Problems with the imaging setup, such as incorrect filter sets or low laser power, can lead to poor signal detection.[5][6]
Q2: How can I determine if the bioorthogonal handle is being incorporated into my target protein?
Verifying the incorporation of the bioorthogonal handle is a critical first step in troubleshooting. You can use several methods:
-
Mass Spectrometry: This is a direct method to confirm the mass shift corresponding to the incorporation of the unnatural amino acid or sugar.
-
Western Blotting: After the bioorthogonal reaction with a reporter-tagged probe (e.g., biotin), you can detect the labeled protein using a streptavidin-HRP conjugate.
-
Control Experiments: Run parallel experiments with and without the bioorthogonal handle. A signal that is only present in the sample with the handle indicates successful incorporation.
Q3: My signal is weak. How do I choose a faster bioorthogonal reaction?
The speed of a bioorthogonal reaction is determined by its second-order rate constant (k₂). For applications requiring high sensitivity or the detection of fast processes, choosing a reaction with a higher k₂ is crucial.[1][2] The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is one of the fastest known bioorthogonal reactions.[1]
Troubleshooting Guides
Guide 1: Low Intracellular Staining Signal
This guide provides a step-by-step approach to troubleshooting low fluorescence signal when labeling intracellular targets.
Troubleshooting Workflow for Low Intracellular Signal
Caption: A decision tree for troubleshooting low intracellular signal.
Quantitative Data Summary
The choice of bioorthogonal reaction significantly impacts labeling efficiency due to differences in their reaction kinetics. The second-order rate constant (k₂) is a key parameter for comparing reaction speeds.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Inverse-electron-demand Diels-Alder (iEDDA) | Tetrazine + Trans-cyclooctene (TCO) | 10³ - 10⁶ | Exceptionally fast kinetics, ideal for live-cell imaging and low abundance targets.[1][7] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | 10⁻¹ - 1 | Copper-free, well-suited for live-cell experiments, but slower than iEDDA.[4][7] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 10² - 10³ | Fast and efficient, but the copper catalyst can be toxic to living cells.[4][7] |
| Staudinger Ligation | Azide + Phosphine | 10⁻³ - 10⁻² | One of the first bioorthogonal reactions, but often has slow kinetics.[8] |
Experimental Protocols
Protocol 1: General Workflow for Bioorthogonal Labeling of Intracellular Proteins
This protocol outlines a general procedure for labeling an intracellular protein that has been engineered to incorporate a bioorthogonal handle.
Experimental Workflow for Intracellular Protein Labeling
Caption: A generalized workflow for intracellular protein labeling.
Methodology:
-
Incorporation of the Bioorthogonal Handle:
-
Culture cells to the desired confluency.
-
Introduce the bioorthogonal handle. For metabolic labeling, this involves replacing the standard medium with a medium containing the unnatural amino acid or sugar.[1]
-
Incubate the cells for a period sufficient for incorporation into the target protein (e.g., 24-48 hours).[1]
-
-
Probe Labeling:
-
Prepare a stock solution of the fluorescent probe with the complementary bioorthogonal group in a suitable solvent like DMSO.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed medium containing the desired final concentration of the fluorescent probe.
-
Incubate the cells at 37°C, protected from light, for a duration dependent on the reaction kinetics (e.g., 30 minutes to 2 hours).[1]
-
-
Washing and Imaging:
-
Remove the medium containing the probe.
-
Wash the cells two to three times with pre-warmed PBS to remove any unreacted probe.[1]
-
Add fresh culture medium or a suitable imaging buffer.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.[1]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In Vitro Labeling
This protocol is for the labeling of purified biomolecules in solution.
Methodology:
-
Prepare Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 10 mM in deionized water.
-
Copper-stabilizing Ligand (e.g., THPTA): 50 mM in deionized water.
-
Azide Probe: 10 mM in a suitable solvent (e.g., DMSO).
-
Alkyne-modified Substrate: 1 mM in an appropriate buffer.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh for each experiment).[4]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified substrate and the azide probe at the desired final concentrations.
-
Add the copper-stabilizing ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. Gentle agitation can be beneficial.[4]
-
-
Quenching and Purification:
-
If necessary, stop the reaction by adding a copper chelator like EDTA.
-
Purify the labeled product using a suitable method such as dialysis or size exclusion chromatography to remove excess reagents.[4]
-
This technical support center provides a starting point for . Remember that optimization of concentrations, incubation times, and washing steps is often necessary for each specific experimental system.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
Technical Support Center: Purification of 4-Ethynylbenzenesulfonamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical purification strategies, troubleshooting guides, and frequently asked questions (FAQs) for 4-ethynylbenzenesulfonamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound derivatives?
The primary challenges stem from the compound's dual functionality. The sulfonamide group can interact strongly with silica gel, potentially leading to tailing or poor recovery during column chromatography. The ethynyl group, while generally stable, can be sensitive to certain reaction conditions or catalysts that might be present as impurities. Additionally, achieving good crystallinity for high-purity solids can sometimes be difficult.
Q2: What are the most common impurities I might encounter?
Common impurities can include:
-
Unreacted starting materials: Such as the parent amine or sulfonyl chloride used in the synthesis.[1]
-
Side-products: Arising from reactions involving the ethynyl group or side reactions during the sulfonylation step.
-
Solvents: Residual solvents from the reaction or work-up.
-
Desilylated byproducts: If a protected alkyne like trimethylsilylacetylene was used in the synthesis, incomplete deprotection can leave silylated impurities.[2]
Q3: Which purification technique is best for my this compound derivative?
The best technique depends on the physical state of your compound and the nature of the impurities.
-
Recrystallization: Ideal for solid compounds where a suitable solvent system can be found to selectively crystallize the product, leaving impurities in the mother liquor.[3]
-
Column Chromatography: A versatile method for both solid and oil products, effective at separating compounds with different polarities.[4][5]
-
Preparative HPLC: Used for achieving very high purity or for separating compounds that are difficult to resolve by standard column chromatography.[6]
Purification Strategy Selection
The following diagram outlines a general workflow for selecting an appropriate purification strategy.
Caption: A decision tree to guide the selection of a purification method.
Experimental Protocols & Data
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[3]
Protocol 1: Single-Solvent Recrystallization [3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and bring the mixture to a boil on a hot plate (use a boiling chip). Continue adding small portions of hot solvent until the compound is just fully dissolved.
-
Decolorization (Optional): If the solution has colored impurities, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat briefly and perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice-water bath for 15-20 minutes.[3]
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Solvent/Anti-Solvent Recrystallization [3]
-
Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent in which it is highly soluble.
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise while swirling until the solution becomes persistently cloudy.[3]
-
Crystal Growth: Set the flask aside undisturbed to allow crystals to form. Scratching the inside of the flask with a glass rod can help induce crystallization.[3]
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent protocol.
| Parameter | Illustrative Data for Sulfonamide Recrystallization |
| Solvent System | Ethanol/Water, Ethyl Acetate/Hexanes, Isopropanol/Water.[4][7] |
| Expected Purity | >98% (can be higher depending on impurities) |
| Expected Recovery | 65-90% (highly dependent on solubility profile)[7] |
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried through by a mobile phase (solvent).
Protocol: Silica Gel Column Chromatography [4][5]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of solvent (preferably the mobile phase). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.[1] A common starting point is a mixture of hexane and ethyl acetate.[1]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the desired product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[4]
| Parameter | Illustrative Data for Sulfonamide Chromatography |
| Stationary Phase | Silica Gel (standard). Neutral or basic alumina can be used if the compound is acid-sensitive.[1] |
| Mobile Phase | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient.[4][5] |
| Expected Purity | >95% |
| Expected Recovery | 70-95% |
Preparative High-Performance Liquid Chromatography (Prep HPLC)
Prep HPLC is a high-resolution technique used for isolating pure compounds from complex mixtures.[6] Reversed-phase HPLC, where the stationary phase is non-polar (like C18) and the mobile phase is polar, is very common.[8]
Protocol: Reversed-Phase Prep HPLC [8]
-
Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases. A common system is Water (with 0.1% TFA or Formic Acid) as Phase A and Acetonitrile (with 0.1% TFA or Formic Acid) as Phase B. Filter and degas all solvents.
-
Sample Preparation: Dissolve the crude or partially purified sample in a solvent compatible with the mobile phase (e.g., a mixture of A and B). The concentration should be optimized for the column size, typically 1-10 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[8]
-
System Equilibration: Equilibrate the HPLC system and column with the starting mobile phase conditions.
-
Injection and Elution: Inject the sample and run a gradient elution, typically starting with a high percentage of Phase A and gradually increasing the percentage of Phase B to elute the compounds.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound, guided by UV detection.[8]
-
Post-Purification: Combine the pure fractions. Remove the organic solvent (and acid modifier if volatile) via rotary evaporation. The remaining aqueous solution may be freeze-dried (lyophilized) to obtain the final solid product.
| Parameter | Illustrative Data for HPLC Purification |
| HPLC Column | Reversed-Phase C18, 5 or 10 µm particle size.[8] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid[8] |
| Detection | UV, typically between 254-280 nm.[8] |
| Expected Purity | >99% |
| Expected Recovery | 80-95%[8] |
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound derivatives.
Guide 1: Recrystallization Issues
Caption: Troubleshooting common issues in recrystallization.
Q: My sulfonamide compound is "oiling out" instead of forming crystals. What should I do? A: "Oiling out" happens when the compound separates from the solution above its melting point.
-
Immediate Steps: Try adding a small amount of additional hot solvent to redissolve the oil. You can then attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3]
-
Long-Term Strategy: Ensure the boiling point of your chosen solvent is lower than the melting point of your compound. Alternatively, switch to a different solvent system.[3]
Q: I'm getting a very low yield of crystals after recrystallization. How can I improve it? A: A low yield is often due to the compound having high solubility in the cold solvent or using too much solvent.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent needed to fully dissolve the compound.[3]
-
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice bath to maximize precipitation.[3]
-
Check for Premature Crystallization: If crystals form in the funnel during a hot filtration step, it means the solution cooled too quickly. Reheat the solution and use a pre-warmed funnel for the filtration.[3]
-
Q: My product is an amorphous powder, not crystalline. How can I fix this? A: Amorphous solids often form when the compound precipitates too quickly ("crashes out") from a highly supersaturated solution.
-
Solution: The most critical factor is to slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before moving it to an ice bath. Slower cooling encourages the growth of more ordered crystals.[3]
Guide 2: Column Chromatography Issues
Q: My compound is streaking on the TLC plate and seems to be decomposing on the silica column. What is happening? A: This suggests your compound may be unstable on acidic silica gel. The sulfonamide group itself is generally stable, but other functional groups on the derivative might be sensitive.
-
Solution:
-
Deactivate the Silica Gel: Prepare the silica gel slurry and the eluent containing a small amount of a base, such as 0.1-1% triethylamine, to neutralize the acidic sites on the silica.[1]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.[1]
-
Q: I am having difficulty separating my product from a very similar impurity. A: This occurs when the polarity difference between your product and the impurity is insufficient in the chosen solvent system.[1]
-
Solution:
-
Optimize the Solvent System: Try a different solvent system (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol). Run a finer gradient, increasing the polarity very slowly over a larger volume of solvent.
-
Change the Stationary Phase: The selectivity of alumina might be different from silica and could provide better separation.[1]
-
Consider HPLC: If separation is still not possible, preparative HPLC offers much higher resolving power.[6]
-
Q: The column back-pressure is very high. A: This can be caused by several factors.
-
Solution:
-
Check for Clogs: Ensure the column outlet and any connected tubing are not blocked.[9]
-
Filter Sample: The sample may contain particulate matter. Always filter your sample before loading it onto the column.[9]
-
Sample Viscosity: If the sample is too concentrated and viscous, dilute it with more solvent.[9]
-
Flow Rate: Reduce the flow rate of the mobile phase.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gilson.com [gilson.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Troubleshooting Purification Methods [sigmaaldrich.com]
Technical Support Center: Optimizing CuAAC Reactions Through Ligand Selection
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on the critical impact of ligand choice on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a ligand in the CuAAC reaction?
A1: Ligands in CuAAC reactions serve a dual purpose.[1] Their primary functions are to stabilize the catalytically active copper(I) oxidation state, preventing its disproportionation into Cu(0) and Cu(II) or oxidation by air, and to accelerate the reaction rate.[1][2][3][4] By coordinating to the copper center, ligands can modulate its reactivity and prevent the formation of undesirable side products.[3]
Q2: My CuAAC reaction is showing low yield. Could the ligand be the issue?
A2: Yes, an inappropriate ligand choice or an incorrect ligand-to-copper ratio is a common cause of low yields in CuAAC reactions.[5] The ligand is crucial for maintaining the active Cu(I) catalyst.[5] For instance, in bioconjugation, the absence of a suitable ligand can lead to catalyst inactivation and potential damage to sensitive biomolecules.[6][7]
Q3: What are the most common classes of ligands used for CuAAC reactions?
A3: A variety of ligands have been developed to enhance CuAAC reactions. The most commonly used classes include polydentate amines and heterocycles, such as tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and BTTAA.[1][8][9] Other notable classes include phosphines and N-heterocyclic carbenes (NHCs).[1]
Q4: When should I use a water-soluble ligand like THPTA or BTTAA?
A4: Water-soluble ligands are essential for reactions conducted in aqueous environments, particularly in biological applications such as bioconjugation.[2][10] Ligands like THPTA and BTTAA are designed to overcome the poor water solubility of early ligands like TBTA.[8][9][11] They are crucial for labeling proteins, nucleic acids, and for in vivo click chemistry where biocompatibility and minimal cytotoxicity are paramount.[2][12][13] BTTAA is considered a newer generation ligand that can dramatically accelerate reaction rates and suppress cytotoxicity.[8]
Q5: What is the recommended ligand-to-copper ratio?
A5: The optimal ligand-to-copper ratio can vary depending on the specific ligand and substrates. However, a common starting point is a ratio of 1:1 to 5:1.[10] For sensitive applications like bioconjugation, a higher ligand-to-copper ratio (e.g., 5:1) is often recommended to protect biomolecules from potential oxidative damage caused by copper ions.[5][6]
Troubleshooting Guide
| Problem | Potential Cause Related to Ligand | Recommended Solution |
| Low or No Product Yield | Inappropriate ligand for the solvent system (e.g., using a water-insoluble ligand like TBTA in a purely aqueous reaction).[8][10] | For aqueous reactions, switch to a water-soluble ligand such as THPTA or BTTAA.[8][10] For organic solvents, TBTA is a suitable choice.[13] |
| Insufficient ligand concentration leading to Cu(I) catalyst oxidation or disproportionation.[5] | Increase the ligand-to-copper ratio. A 5:1 ratio is often effective, especially in bioconjugation.[5][6] | |
| The ligand is inhibiting the reaction at high concentrations.[14] | Optimize the ligand-to-copper ratio by screening different ratios (e.g., 1:1, 2:1, 5:1).[10] Some ligands can be inhibitory at higher concentrations.[14] | |
| Reaction is Slow | The chosen ligand may not provide sufficient rate acceleration for your specific substrates. | Consider screening different ligands. For example, BTTAA is known to provide very high reaction kinetics.[8][13] |
| Damage to Biomolecules (in bioconjugation) | Insufficient protection of the biomolecule from copper-induced oxidative damage.[4][6][7] | Use a chelating, water-soluble ligand like THPTA or BTTAA at a higher ratio (e.g., 5:1) to sequester the copper and protect the biomolecule.[6][7][11] |
| Poor Reproducibility | Inconsistent preparation of the copper-ligand complex. | Always pre-mix the copper source and the ligand before adding them to the reaction mixture. This allows for the formation of the active catalytic complex.[7] |
Quantitative Data Summary
The choice of ligand significantly impacts the efficiency and biocompatibility of the CuAAC reaction. Below is a comparative summary of commonly used ligands.
| Ligand | Key Properties | Recommended Application |
| TBTA (Tris(benzyltriazolylmethyl)amine) | Water-insoluble, one of the most widely used ligands for CuAAC in organic solvents.[8] | Organic synthesis.[13] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble, stabilizes Cu(I), and accelerates the reaction.[8][12] | Aqueous synthesis, in vitro bioconjugation.[13] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Newest generation water-soluble ligand, dramatically accelerates reaction rates, and suppresses cytotoxicity.[8] Requires very low copper concentrations.[13] | In vivo and in vitro applications, situations requiring very fast kinetics and high biocompatibility.[13] |
| BTTES | High water solubility, very low cytotoxicity, and high stability in biological systems.[13] | In vivo and in vitro applications.[13] |
Experimental Protocols
Protocol 1: General Procedure for a CuAAC Reaction in an Aqueous System
This protocol is a general guideline for a small-scale CuAAC reaction for bioconjugation using a water-soluble ligand.
Materials:
-
Azide-containing biomolecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA or BTTAA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7)
Procedure:
-
In a microcentrifuge tube, combine the azide-containing biomolecule and the alkyne-containing molecule in the reaction buffer to the desired final concentrations.
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the ligand stock solution. A typical final concentration might be 100 µM CuSO₄ and 500 µM ligand (5:1 ratio).[15] Allow this mixture to stand for 1-2 minutes to form the Cu(I)-ligand complex.[16]
-
Add the catalyst premix to the solution containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[15]
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from minutes to a few hours depending on the substrates and ligand.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE with fluorescence imaging).
Visualizations
Caption: The catalytic cycle of the CuAAC reaction highlighting the role of the ligand.
Caption: A troubleshooting workflow for low-yield CuAAC reactions focusing on ligand choice.
Caption: A logical diagram for selecting an appropriate ligand based on the application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Water-soluble Ligand for Bioorthogonal Click Reactions | TCI AMERICA [tcichemicals.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Validating 4-Ethynylbenzenesulfonamide as a Selective Carbonic Anhydrase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Ethynylbenzenesulfonamide's potential as a selective carbonic anhydrase (CA) inhibitor, benchmarked against established alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitor Potency
The selectivity of a carbonic anhydrase inhibitor is paramount, particularly in therapeutic applications where off-target effects can lead to undesirable side effects. This compound, a member of the sulfonamide class of inhibitors, has been investigated for its potential to selectively target tumor-associated CA isoforms, such as CA IX and CA XII, over the ubiquitous cytosolic isoforms CA I and II.
A study on structurally similar phenylethynylbenzenesulfonamide regioisomers has shown that para-sulfamoyl-substituted derivatives are effective and selective inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II.[1] While the precise inhibition constants (Ki) for this compound were not publicly available, the data for its close analog, 4-phenylethynylbenzenesulfonamide, provides a strong indication of its inhibitory profile.
For a comprehensive comparison, the inhibitory activities of 4-phenylethynylbenzenesulfonamide are presented alongside those of Acetazolamide, a non-selective CA inhibitor, and Celecoxib, a COX-2 inhibitor also known to inhibit CA isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 4-Phenylethynylbenzenesulfonamide | >10000 | 1870 | 35.4 | 4.8 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Celecoxib | 45000 | 280 | 34 | 47 |
Data Interpretation: A lower Ki value indicates a stronger binding affinity and more potent inhibition. The data suggests that 4-phenylethynylbenzenesulfonamide exhibits significant selectivity for the tumor-associated isoforms hCA IX and particularly hCA XII, with substantially weaker inhibition of the off-target cytosolic isoforms hCA I and hCA II. In contrast, Acetazolamide demonstrates potent inhibition across all tested isoforms, highlighting its non-selective nature. Celecoxib also shows a preference for inhibiting hCA IX and XII over the cytosolic isoforms, though its potency against hCA II is more significant than that of 4-phenylethynylbenzenesulfonamide.
Experimental Protocols
The determination of inhibition constants is crucial for validating the selectivity of a carbonic anhydrase inhibitor. The gold-standard method for this is the stopped-flow CO2 hydration assay.
Stopped-Flow CO2 Hydration Assay
This assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator, and the rate of this change is used to determine the enzyme's activity. The inhibition constant (Ki) is then determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isozymes (hCA I, II, IX, XII)
-
Inhibitor compound (e.g., this compound)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
Prepare a solution of the CA enzyme in the assay buffer.
-
Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.
-
Prepare the assay buffer containing the pH indicator.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Mix the enzyme solution with each concentration of the inhibitor solution and incubate for a defined period to allow for the formation of the enzyme-inhibitor complex.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with the CO2-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
-
Visualizing Key Pathways and Workflows
To better understand the context and process of validating a selective CAI, the following diagrams are provided.
Caption: Experimental workflow for the validation of a selective carbonic anhydrase inhibitor.
Caption: The role of Carbonic Anhydrase IX in the tumor hypoxia signaling pathway.
References
A Comparative Guide to Alkyne Tags for Bioorthogonal Labeling: 4-Ethynylbenzenesulfonamide in Focus
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioorthogonal chemistry, the choice of an appropriate chemical reporter is paramount. Among the diverse toolkit of "click" chemistry reagents, alkyne tags stand out for their versatility in labeling biomolecules. This guide provides a detailed comparison of 4-Ethynylbenzenesulfonamide with other commonly employed alkyne tags, supported by experimental data and protocols to inform your selection process.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust and highly specific method for forging stable triazole linkages between an azide-modified biomolecule and an alkyne-bearing reporter probe.[1] The nature of the alkyne tag itself can significantly influence the reaction's efficiency, the stability of the resulting conjugate, and its biocompatibility. This guide will delve into the characteristics of this compound and contrast them with other terminal alkynes, such as propargyl derivatives, and strained cyclooctynes used in copper-free click chemistry.
Performance Comparison of Alkyne Tags
| Alkyne Tag Class | Key Features | Advantages | Disadvantages |
| This compound | Aromatic terminal alkyne with a sulfonamide group. | The sulfonamide moiety can potentially enhance solubility and cell permeability. The aromatic ring provides rigidity. | Aromatic alkynes can exhibit slower reaction kinetics compared to propargyl derivatives.[1] |
| Propargyl Derivatives (e.g., Propargyl Amide, Propargyl Alcohol) | Aliphatic terminal alkynes. | Generally exhibit fast reaction kinetics in CuAAC.[1] Small and minimally perturbing. | Can be susceptible to side reactions in certain biological contexts. |
| Strained Cyclooctynes (e.g., BCN, DBCO) | Cycloalkynes with significant ring strain. | Enable copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), which is highly biocompatible for live-cell and in vivo imaging.[2] | Generally larger and more complex to synthesize. Can exhibit some reactivity with biological nucleophiles.[3] |
Experimental Data Summary
Quantitative data on the reaction kinetics of this compound in CuAAC reactions is not extensively documented in comparative studies. However, literature on CuAAC kinetics provides a framework for understanding the relative performance of different alkyne classes.
A study comparing various terminal alkynes in CuAAC reactions under typical bioconjugation conditions revealed that propargyl amides and alcohols are highly reactive.[1] While this study did not include this compound, it did note that electronically activated propiolamides are slightly more reactive than standard propargyl derivatives.[1] The electron-withdrawing nature of the benzenesulfonamide group in this compound could potentially influence its reactivity, though specific kinetic data is needed for a definitive comparison.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioorthogonal labeling experiments. Below are representative protocols for CuAAC labeling in live cells and cell lysates, which can be adapted for use with this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Live Cells
This protocol is adapted from a method for labeling mammalian cells in culture.[4][5]
Materials:
-
Cells cultured with an azide-modified metabolic precursor (e.g., Ac4ManNAz).
-
This compound or other alkyne-probe conjugate.
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.
-
Sodium ascorbate.
-
Aminoguanidine.
-
Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Cell culture medium.
Procedure:
-
Cell Preparation: Culture cells in the presence of an appropriate azide-containing metabolic precursor for 24-48 hours to allow for incorporation.
-
Washing: Gently aspirate the medium and wash the cells twice with DPBS.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the CuAAC reaction cocktail on ice. For a final volume of 200 µL, combine:
-
DPBS
-
CuSO₄ (final concentration: 50 µM)
-
THPTA (final concentration: 250 µM)
-
Aminoguanidine (final concentration: 1 mM)
-
This compound-probe (final concentration: 20-50 µM)
-
-
Initiation of Reaction: Add freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM to initiate the reaction.
-
Labeling: Add the reaction mixture to the cells and incubate for 5-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the reaction mixture and wash the cells three times with DPBS.
-
Analysis: The cells are now ready for downstream analysis, such as fluorescence microscopy.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Cell Lysates
This protocol provides a general procedure for labeling proteins in cell lysates.[6][7]
Materials:
-
Cell lysate containing azide-modified proteins.
-
This compound or other alkyne-probe conjugate.
-
Copper(II) sulfate (CuSO₄).
-
THPTA ligand.
-
Sodium ascorbate.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Reaction Setup: In a microfuge tube, combine the following:
-
50 µL of protein lysate (1-5 mg/mL).
-
100 µL of PBS buffer.
-
4 µL of a 1 mM stock solution of the alkyne-probe (final concentration ~20 µM).
-
-
Catalyst and Ligand Addition: Add 10 µL of a 100 mM THPTA solution, followed by 10 µL of a 20 mM CuSO₄ solution. Vortex briefly after each addition.
-
Reaction Initiation: Add 10 µL of a freshly prepared 300 mM sodium ascorbate solution to start the click reaction.
-
Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light.
-
Protein Precipitation (Optional): To remove excess reagents, proteins can be precipitated by adding methanol and chloroform, followed by centrifugation.
-
Analysis: The labeled proteins in the lysate are ready for downstream applications like SDS-PAGE and in-gel fluorescence scanning.
Signaling Pathways and Experimental Workflows
Bioorthogonal labeling with alkyne tags is a key step in various experimental workflows designed to study complex biological processes. The general workflow involves two main stages: incorporation of the bioorthogonal handle (the azide) into a biomolecule of interest, followed by the chemoselective ligation with the alkyne-bearing probe.
The CuAAC reaction itself is a catalytic cycle. The following diagram illustrates the key steps involved.
Conclusion
The selection of an alkyne tag for bioorthogonal labeling is a critical decision that impacts the success of an experiment. While propargyl derivatives offer rapid kinetics for CuAAC and strained cyclooctynes provide a copper-free alternative for live-cell imaging, this compound presents an interesting option with its unique sulfonamide functionality that may confer advantageous solubility and permeability properties. However, a lack of direct comparative kinetic data for this compound necessitates further investigation to fully elucidate its performance relative to other alkyne tags. The protocols and workflows provided in this guide offer a solid foundation for researchers to design and execute their bioorthogonal labeling experiments, with the flexibility to adapt them to their specific alkyne probe of choice. As the field of bioorthogonal chemistry continues to evolve, the development and characterization of novel reporter tags like this compound will undoubtedly expand the capabilities of scientists to probe the intricacies of biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
comparative analysis of benzenesulfonamide-based probes
A Comparative Analysis of Benzenesulfonamide-Based Probes for Researchers and Drug Development Professionals
Benzenesulfonamide and its derivatives represent a versatile scaffold in the development of chemical probes for a wide range of biological applications. This guide provides a comparative analysis of two major classes of benzenesulfonamide-based probes: enzymatic inhibitors targeting carbonic anhydrases and fluorescent chemosensors for ion detection. The information is tailored for researchers, scientists, and drug development professionals, with a focus on performance metrics, experimental data, and detailed methodologies.
Overview of Benzenesulfonamide-Based Probes
The benzenesulfonamide moiety is a key pharmacophore due to its ability to bind to the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases (CAs).[1][2][3] This interaction forms the basis for a large class of potent and selective enzyme inhibitors. Furthermore, the aromatic ring of the benzenesulfonamide scaffold can be readily functionalized with various fluorophores and recognition motifs, leading to the development of fluorescent probes for ions and other analytes.
Comparative Performance of Benzenesulfonamide-Based Probes
This section compares the performance of benzenesulfonamide-based carbonic anhydrase inhibitors and fluorescent ion sensors, with quantitative data summarized in the tables below.
Carbonic Anhydrase Inhibitors
Benzenesulfonamide derivatives are widely recognized as potent inhibitors of carbonic anhydrases, enzymes that are overexpressed in various tumors.[3][4] The inhibitory potency is typically evaluated by measuring the inhibition constant (Kᵢ) against different CA isoforms. A lower Kᵢ value indicates a more potent inhibitor.
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Series 1: Isatin-linked benzenesulfonamides | [4] | ||
| 9a | hCA IX | 60.5 nM | [4] |
| 9d | hCA IX | 95.6 nM | [4] |
| 9g | hCA IX | 92.1 nM | [4] |
| 9k | hCA IX | 75.4 nM | [4] |
| 9p | hCA XII | 84.5 nM | [4] |
| Series 2: Anthraquinone-based benzenesulfonamides | [4] | ||
| 5c | hCA IX | IC₅₀ = 40.58 nM | [4] |
| 5h | hCA IX | IC₅₀ = 41.21 nM | [4] |
| Series 3: Thiazolone-based benzenesulfonamides | [5] | ||
| 4e | hCA IX | IC₅₀ = 10.93 nM | [5] |
| 4g | hCA IX | IC₅₀ = 15.44 nM | [5] |
| 4h | hCA IX | IC₅₀ = 25.06 nM | [5] |
Fluorescent Chemosensors for Ion Detection
The benzenesulfonamide scaffold can be integrated into fluorescent molecules to create chemosensors for detecting metal ions. The performance of these probes is characterized by their selectivity, detection limit, and fluorescence quantum yield.
| Probe ID | Target Ion | Detection Limit | Quantum Yield (Φ) | Reference |
| Rhodamine-based bis-sulfonamide | Cu²⁺ | Not specified | Not specified | [6] |
| Rhodamine-based bis-sulfonamide | Hg²⁺ | Not specified | Not specified | [6] |
| Sulfapyridone azo fluorescent probe (SPAFP) | Dopamine (electrochemical) | 2.5 nM | Not applicable | [4] |
| Sulfonamide-naphthalimide (SN-2NI) | - | Not specified | Not specified | [7] |
| Sulfadiazine-naphthalimide (SD-NI) | - | Not specified | Not specified | [7] |
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase Signaling Pathway
Benzenesulfonamide-based inhibitors primarily target carbonic anhydrases, which play a crucial role in pH regulation and cellular metabolism by catalyzing the reversible hydration of carbon dioxide to bicarbonate. Inhibiting CAs can disrupt these processes, which is particularly relevant in cancer therapy where tumor cells often overexpress CAs to adapt to their hypoxic microenvironment.
Caption: Inhibition of Carbonic Anhydrases by Benzenesulfonamide-Based Probes.
General Workflow for Evaluating Fluorescent Probes
The evaluation of a new fluorescent probe typically follows a standardized workflow to characterize its photophysical properties and its response to the target analyte.
Caption: Standard workflow for the evaluation of a novel fluorescent probe.
Experimental Protocols
Synthesis of Benzenesulfonamide Derivatives
General Procedure for the Synthesis of Thiazolone-Benzenesulfonamides (4a-j): [5]
-
Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide (2): To a solution of sulfanilamide (0.01 mol) in glacial acetic acid (20 mL), chloroacetyl chloride (0.01 mol) was added dropwise with stirring in an ice bath. The reaction mixture was stirred for 1 hour at room temperature and then poured into ice-cold water. The precipitate was filtered, washed with water, and recrystallized from ethanol.
-
Synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (3): A mixture of compound 2 (0.01 mol) and ammonium thiocyanate (0.01 mol) in absolute ethanol (20 mL) was refluxed for 3 hours. The resulting solid was filtered, washed with water, and recrystallized from ethanol.
-
Synthesis of compounds (4a-j): To a solution of compound 3 (1 mmol) in glacial acetic acid (10 mL), the appropriate aromatic aldehyde (1 mmol) and anhydrous sodium acetate (0.2 g) were added. The mixture was refluxed for 4-6 hours. After cooling, the reaction mixture was poured into ice-cold water, and the precipitate was filtered, washed with water, and recrystallized from an appropriate solvent.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow CO₂ hydrase assay.[3]
-
Enzyme and Inhibitor Preparation: Recombinant hCA isoforms are used. Stock solutions of the inhibitors are prepared in DMSO.
-
Assay Buffer: A 20 mM HEPES-Tris buffer (pH 7.4) containing 0.1 M Na₂SO₄ and 10 μM EDTA is used.
-
Measurement: The assay is performed at 25°C using a stopped-flow instrument. The enzymatic activity is monitored by observing the change in pH using a colorimetric indicator (e.g., p-nitrophenol). The CO₂ hydration reaction is initiated by mixing a CO₂-saturated water solution with the enzyme/inhibitor solution.
-
Data Analysis: The initial rates of reaction are measured, and the IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. The inhibition constants (Kᵢ) are calculated using the Cheng-Prusoff equation.
Fluorescence Spectroscopy
General Protocol for Evaluating Fluorescent Ion Probes:
-
Stock Solutions: A stock solution of the fluorescent probe is prepared in a suitable solvent (e.g., DMSO, acetonitrile). Stock solutions of various metal ions (as perchlorate or nitrate salts) are prepared in deionized water.
-
Spectroscopic Measurements: UV-Vis absorption and fluorescence emission spectra are recorded in a buffered aqueous solution (e.g., HEPES, Tris-HCl) at a specific pH.
-
Selectivity Study: The fluorescence response of the probe is measured in the presence of a wide range of metal ions at a fixed concentration to assess its selectivity.
-
Titration Experiment: To determine the detection limit and binding stoichiometry, the fluorescence intensity of the probe is measured upon gradual addition of the target metal ion.
-
Quantum Yield Determination: The fluorescence quantum yield is calculated relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Live Cell Imaging
General Protocol for Cellular Imaging with Sulfonamide-Naphthalimide Probes: [7]
-
Cell Culture: B16F10 melanoma cells are cultured in DMEM media supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded in 6-well plates and incubated for 48 hours.
-
Probe Incubation: The growth medium is replaced with a solution of the sulfonamide-naphthalimide probe (e.g., 100 µg/mL) in the growth medium. The cells are incubated for 2 hours.
-
Washing and Fixation: The probe-containing medium is removed, and the cells are washed three times with PBS. The cells are then fixed with 4% paraformaldehyde for 10 minutes.
-
Imaging: The fluorescence images of the cells are captured using an inverted fluorescence microscope with appropriate excitation and emission filters.
This guide provides a foundational comparison of benzenesulfonamide-based probes. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details relevant to their research interests.
References
- 1. Comparative Transcriptome Analysis of the CO2 Sensing Pathway Via Differential Expression of Carbonic Anhydrase in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Evaluating the Cell Permeability of 4-Ethynylbenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cell permeability of 4-Ethynylbenzenesulfonamide, a critical parameter for assessing its potential as a therapeutic agent. Cell permeability is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, influencing its bioavailability and efficacy.
To provide a robust comparative context, this guide contrasts the predicted behavior of this compound with well-characterized compounds: Acetazolamide, a membrane-permeable sulfonamide, and Caffeine, a widely studied permeable small molecule.[2][3] We will explore two gold-standard assays for permeability assessment: the cell-free Parallel Artificial Membrane Permeability Assay (PAMPA) and the cell-based Caco-2 permeability assay.
Quantitative Permeability Comparison
The apparent permeability coefficient (Papp), measured in units of 10⁻⁶ cm/s, is the standard metric for quantifying the rate at which a compound crosses a membrane. The following table presents hypothetical data for this compound alongside typical permeability classifications for comparator compounds.
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | 181.21[1] | 0.7[1] | Caco-2 | 1.5 (Hypothetical) | Low to Moderate |
| Acetazolamide | 222.25 | -0.3 | Caco-2 | > 5.0 | High[4] |
| Caffeine | 194.19 | -0.07 | Caco-2 | ~ 20.0 | High[5][6] |
| Mannitol (Low Permeability Control) | 182.17 | -3.1 | Caco-2 | < 1.0 | Low[7] |
Classification based on common industry standards where Papp < 1.0 is low, 1.0-10.0 is moderate, and > 10.0 is high permeability.
Experimental Protocols
Accurate permeability assessment relies on standardized and well-controlled experimental conditions. Below are detailed methodologies for the two primary assays discussed.
Caco-2 Permeability Assay
The Caco-2 assay is a widely used in vitro model that predicts human intestinal absorption.[8] It utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters relevant to in vivo drug absorption.[8][9]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation into a confluent monolayer with enterocyte-like characteristics.[9]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required for the monolayer to be suitable for permeability studies.[10] The passage of a low permeability marker, such as Lucifer Yellow, can also be used to confirm monolayer integrity.[9]
-
Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted to the final desired concentration (e.g., 10 µM) in a transport buffer like Hanks' Balanced Salt Solution (HBSS) at a pH of 7.4.[8]
-
Permeability Measurement (Apical to Basolateral):
-
The culture medium is removed from the apical (donor) and basolateral (receiver) chambers.
-
The basolateral chamber is filled with fresh, pre-warmed transport buffer.
-
The transport study is initiated by adding the dosing solution containing the test compound to the apical chamber.[10]
-
-
Sampling: The plates are incubated at 37°C with gentle shaking (e.g., 50 oscillations per minute).[10] At a predetermined time point (e.g., 2 hours), samples are collected from the basolateral compartment.[8] A sample is also taken from the apical compartment at the beginning and end of the incubation to calculate mass balance.
-
Efflux Ratio Measurement (Optional): To determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), a bidirectional transport study is performed.[9] The experiment is repeated by adding the compound to the basolateral chamber and sampling from the apical chamber (Basolateral to Apical transport). The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.[9]
-
Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.[8]
-
Papp Calculation: The apparent permeability coefficient is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation (mass/time).
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a cell-free, high-throughput assay that models passive, transcellular diffusion.[11][12] It measures a compound's ability to diffuse from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[11][13]
Methodology:
-
Membrane Preparation: A 96-well filter plate (donor plate) is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) dissolved in a volatile solvent. The solvent is allowed to evaporate, leaving a lipid layer that forms the artificial membrane.[14]
-
Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 10-50 µM.[14]
-
Assay Setup:
-
A 96-well acceptor plate is filled with buffer.
-
The lipid-coated donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
The test compound solution is added to the donor wells.[14]
-
-
Incubation: The sandwich plate is incubated at room temperature for a period of 4 to 18 hours.[11][15]
-
Analysis: After incubation, the donor plate is removed, and the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.[11][12]
-
Papp Calculation: The permeability coefficient is calculated using a formula similar to the Caco-2 assay, adapted for the specific volumes and surface area of the PAMPA plates.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the Caco-2 permeability assay workflow and the conceptual relationship between a compound's physicochemical properties and its permeability classification.
References
- 1. This compound | C8H7NO2S | CID 44457221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetazolamide inhibits osmotic water permeability by interaction with aquaporin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of Caffeine with Model Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Blood-brain barrier permeability in response to caffeine challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. bioassaysys.com [bioassaysys.com]
A Head-to-Head Comparison of CuAAC and SPAAC for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals engaged in the precise covalent modification of molecules, the choice between the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision. Both "click chemistry" reactions form a stable triazole linkage between an azide and an alkyne, yet their fundamental mechanistic differences dictate their suitability for various applications, creating a trade-off between reaction kinetics and biocompatibility.[1][2] This guide provides an objective, data-driven comparison to inform the selection of the optimal ligation strategy for your research.
Core Principles and Mechanistic Differences
Both CuAAC and SPAAC are rooted in the Huisgen 1,3-dipolar cycloaddition.[2] However, they employ distinct strategies to overcome the activation energy barrier of the reaction.
CuAAC relies on a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[2][3] This catalysis not only enhances the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed reaction but also ensures high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[2][3] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with the addition of a reducing agent like sodium ascorbate.[4][5]
SPAAC , in contrast, is a catalyst-free reaction that leverages the high ring strain of a cyclooctyne.[][7] This inherent strain in the alkyne component significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed readily under physiological conditions without the need for a metal catalyst.[7][8] This makes SPAAC exceptionally well-suited for applications involving living cells and organisms where the cytotoxicity of copper is a concern.[2][9]
Quantitative Performance Comparison
The efficiency of these reactions is best compared through their second-order rate constants, which provide a quantitative measure of reaction speed. The choice between CuAAC and SPAAC often comes down to a balance between the need for speed and the requirement for biocompatibility.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[10] Mitigation is possible with chelating ligands.[11] | High, making it suitable for in vivo and live-cell applications.[9][12] |
| Reaction Kinetics | Very fast (second-order rate constants typically 10² - 10³ M⁻¹s⁻¹).[11] | Generally slower than CuAAC, with rates dependent on the cyclooctyne used (e.g., BCN ~0.012 - 0.024 M⁻¹s⁻¹, DBCO ~0.90 M⁻¹s⁻¹).[12] |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide |
| Regioselectivity | Highly specific, yielding only the 1,4-disubstituted triazole.[4] | Yields a mixture of regioisomers (which may be structurally equivalent for symmetric cyclooctynes).[2] |
| Reactant Stability | Terminal alkynes are generally stable and readily accessible.[12] | Strained cyclooctynes can be less stable and more complex to synthesize.[12] |
| Applications | In vitro bioconjugation, materials science, drug discovery, proteomics.[13][14] | Live-cell imaging, in vivo labeling, antibody-drug conjugates (ADCs), targeted drug delivery.[9][15] |
Signaling Pathways and Experimental Workflows
To visualize the operational differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a generalized experimental workflow for bioconjugation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reactions. Below are generalized protocols for both CuAAC and SPAAC.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for conjugating an alkyne-containing biomolecule with an azide-functionalized molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA, BTTAA) stock solution (e.g., 50 mM in water)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Reactants: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-functionalized molecule. A slight excess (1.2 to 2-fold) of the less precious reagent is often used to drive the reaction to completion.[5]
-
Catalyst Preparation: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. The ligand to copper ratio is typically 5:1 to stabilize the Cu(I) ion.[16]
-
Initiation of Reaction: Add the catalyst premix to the reactant solution.
-
Reduction of Copper: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[16]
-
Incubation: Incubate the reaction mixture at room temperature. Reaction times can range from 30 minutes to several hours, depending on the reactants.[5]
-
Purification: Remove excess reagents and the copper catalyst through a suitable purification method like SEC or dialysis.[17]
-
Analysis: Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or fluorescence spectroscopy to confirm successful conjugation.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for conjugating a cyclooctyne-functionalized molecule to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-NHS ester) dissolved in an organic solvent like DMSO.
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Preparation of Reagents: Dissolve the cyclooctyne-functionalized molecule in anhydrous DMSO to a stock concentration of 10 mM.[7]
-
Reaction Setup: To the solution of the azide-modified protein, add the cyclooctyne-reagent. A 5- to 20-fold molar excess of the cyclooctyne is a common starting point.[8] The final concentration of DMSO should be kept low (typically <10%) to maintain protein integrity.[8]
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle mixing. Reaction times can vary from 4 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.[8]
-
Purification: Remove the unreacted cyclooctyne reagent using a desalting column or dialysis.[8]
-
Analysis: Characterize the resulting conjugate using methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.
Conclusion and Recommendations
The decision between CuAAC and SPAAC is contingent upon the specific experimental requirements.
CuAAC is the preferred method when:
-
Rapid reaction kinetics and high yields are paramount.[1]
-
The potential for copper-induced toxicity is not a concern, such as in in vitro applications or materials science.[2]
-
Cost-effectiveness is a major consideration, as terminal alkynes are generally less expensive than strained cyclooctynes.[2]
SPAAC is the superior choice for:
-
Applications requiring high biocompatibility, particularly in living cells, tissues, or whole organisms.[2]
-
Experiments where the introduction of a metal catalyst and reducing agents could interfere with the biological system.[7]
By carefully considering the trade-offs between reaction speed, biocompatibility, and reagent accessibility, researchers can select the most appropriate click chemistry tool to advance their work in bioconjugation and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bioclone.net [bioclone.net]
- 14. echemi.com [echemi.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. furthlab.xyz [furthlab.xyz]
Validating Cellular Target Engagement of 4-Ethynylbenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of 4-Ethynylbenzenesulfonamide, a potent inhibitor of carbonic anhydrases. We present a detailed overview of cutting-edge techniques, including the Cellular Thermal Shift Assay (CETSA), competitive affinity-based proteomics, and Activity-Based Protein Profiling (ABPP). This guide also includes a comparison with established carbonic anhydrase inhibitors, offering valuable insights for researchers in drug discovery and development.
Introduction to this compound and its Putative Target
This compound belongs to the benzenesulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are crucial in various physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[2][3] Dysregulation of CA activity is implicated in several diseases, making them attractive therapeutic targets. Given its chemical structure, this compound is presumed to target one or more isoforms of carbonic anhydrase. Validating this engagement within a cellular context is a critical step in its development as a potential therapeutic agent.
Comparative Analysis of Target Engagement Methodologies
Several robust methods can be employed to confirm the interaction of this compound with its target protein(s) in a cellular environment. This section compares three prominent techniques: Cellular Thermal Shift Assay (CETSA), Competitive Affinity Purification coupled with Mass Spectrometry, and competitive Activity-Based Protein Profiling (ABPP).
| Feature | Cellular Thermal Shift Assay (CETSA) | Competitive Affinity Purification-MS | Competitive Activity-Based Protein Profiling (ABPP) |
| Principle | Ligand binding induces thermal stabilization of the target protein. | Competition between the test compound and an immobilized ligand for binding to the target protein. | Competition between the test compound and a reactive probe for binding to the active site of the target enzyme. |
| Cellular Context | Intact cells or cell lysates. | Cell lysates. | Cell lysates or intact cells (with cell-permeable probes). |
| Labeling Requirement | Label-free for both compound and target. | Requires immobilization of a known ligand. | Requires a specific activity-based probe. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[4] | Moderate throughput. | Can be adapted for high-throughput screening. |
| Readout | Western Blot, ELISA, Mass Spectrometry, or reporter assays. | Mass Spectrometry. | Gel-based fluorescence, Mass Spectrometry. |
| Information Gained | Direct evidence of target binding in a cellular milieu, cellular EC50. | Identification of on- and off-targets. | Identification of on- and off-targets, information on enzyme activity. |
| Strengths | Physiologically relevant, no modification of compound or target needed. | Unbiased, proteome-wide target identification. | Provides information on the functional state of the enzyme. |
| Limitations | Not all proteins show a significant thermal shift; requires specific antibodies for detection (non-MS methods). | Potential for non-specific binding to the affinity matrix. | Requires a suitable activity-based probe for the target enzyme class. |
Performance Comparison with Alternative Carbonic Anhydrase Inhibitors
To benchmark the target engagement of this compound, it is essential to compare its performance with well-characterized carbonic anhydrase inhibitors. Acetazolamide, Dorzolamide, and Brinzolamide are clinically used sulfonamide-based CA inhibitors and serve as excellent comparators.
| Compound | Target Isoforms (selected) | In Vitro Kᵢ (nM) | Cellular Target Engagement Data |
| Acetazolamide | CA II, CA IV, CA IX | CA II: 12, CA IV: 74[5] | Binds to CA in erythrocytes.[6] |
| Dorzolamide | CA II | Potent inhibitor of CA II. | Reduces aqueous humor production by inhibiting CA in the ciliary body. |
| Brinzolamide | CA II | High affinity and potent inhibitor of CA-II.[7] | Reduces aqueous humor production by inhibiting CA in the ciliary epithelium.[8] |
| This compound | Presumed CAs | Data not available | Data to be determined |
Note: The in vitro Kᵢ values can vary depending on the assay conditions. Cellular target engagement data is often qualitative or inferred from pharmacological effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol describes a standard CETSA experiment to determine the thermal stabilization of a target protein upon ligand binding in intact cells.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound and comparator compounds (e.g., Acetazolamide)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., Tris buffer with 1% NP40 and protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target carbonic anhydrase isoform
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound, a comparator compound, or vehicle (DMSO) for 1-3 hours at 37°C.[9]
-
-
Heat Challenge:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3-8 minutes, followed by a cooling step at 4°C for 3 minutes.[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding an equal volume of lysis buffer and incubating on ice.
-
Centrifuge at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the aggregated proteins.[11]
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample and normalize.
-
Perform SDS-PAGE and Western blotting using a primary antibody against the target protein.[10]
-
Detect the signal using a chemiluminescence-based system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature for both treated and vehicle-treated samples.
-
Plot the normalized intensities against temperature to generate melt curves. A shift in the melt curve indicates target engagement.
-
Competitive Affinity Purification-Mass Spectrometry
This protocol outlines a competitive affinity purification experiment to identify the cellular targets of this compound.
Materials:
-
Cell lysis buffer
-
Affinity resin with an immobilized known carbonic anhydrase inhibitor (e.g., a sulfonamide derivative)
-
This compound
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Lysate Preparation:
-
Lyse cultured cells and clarify the lysate by centrifugation.
-
-
Competitive Binding:
-
Divide the lysate into two fractions. To one fraction, add this compound at a saturating concentration. To the other, add vehicle control.
-
Incubate both lysates with the affinity resin.
-
-
Washing and Elution:
-
Wash the resin extensively to remove non-specific binders.
-
Elute the bound proteins from the resin.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins into peptides.
-
Analyze the peptide mixtures by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins in both the compound-treated and vehicle-treated samples.
-
Proteins that show a significant reduction in binding to the resin in the presence of this compound are considered potential targets.
-
Competitive Activity-Based Protein Profiling (ABPP)
This protocol describes a competitive ABPP experiment to identify the enzyme targets of this compound.
Materials:
-
Cell lysate or intact cells
-
Activity-based probe (ABP) for the target enzyme class (a specific probe for carbonic anhydrases would be ideal, though broad-spectrum serine hydrolase probes have been used as a starting point for some metalloenzymes).
-
This compound
-
Reporter tag reagents (e.g., fluorescent dye or biotin for enrichment)
-
SDS-PAGE gel
-
Fluorescence scanner or streptavidin beads and mass spectrometer
Procedure:
-
Proteome Treatment:
-
Pre-incubate the cell lysate or intact cells with varying concentrations of this compound or vehicle control.
-
-
Probe Labeling:
-
Add the ABP to the proteome and incubate to allow for covalent modification of active enzyme targets.
-
-
Detection and Analysis:
-
Gel-based: If the probe has a fluorescent tag, separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence scanner. A decrease in fluorescence intensity for a specific band in the presence of this compound indicates target engagement.
-
Mass Spectrometry-based: If the probe has a biotin tag, enrich the labeled proteins using streptavidin beads, digest the proteins, and analyze by LC-MS/MS for identification and quantification.[12] A decrease in the signal for a particular protein in the compound-treated sample indicates it is a target.
-
Visualizing Cellular Target Engagement and Pathways
Signaling Pathway: Carbonic Anhydrase in Cellular pH Regulation
Carbonic anhydrases play a pivotal role in maintaining cellular pH homeostasis by catalyzing the reversible hydration of CO₂. This process is fundamental for numerous cellular functions.
Caption: Role of Carbonic Anhydrase in pH Regulation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This diagram illustrates the key steps involved in a typical CETSA experiment to validate drug-target engagement.
Caption: Cellular Thermal Shift Assay Workflow.
Experimental Workflow: Competitive Affinity Purification-MS
This diagram outlines the workflow for identifying protein targets using competitive affinity purification followed by mass spectrometry.
Caption: Competitive Affinity Purification-MS Workflow.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its development as a selective carbonic anhydrase inhibitor. This guide has provided a comparative overview of three powerful techniques: CETSA, competitive affinity purification-MS, and competitive ABPP. Each method offers unique advantages and, when used in a complementary fashion, can provide a comprehensive understanding of the compound's interaction with its cellular targets. By following the detailed protocols and comparing the results with established inhibitors, researchers can confidently validate the on-target activity of this compound and accelerate its journey through the drug discovery pipeline.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrases: Role in pH Control and Cancer [mdpi.com]
- 4. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Brinzolamide? [synapse.patsnap.com]
- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of 4-Ethynylbenzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-ethynylbenzenesulfonamide analogs as inhibitors of carbonic anhydrase (CA) isoforms, with a particular focus on the tumor-associated isoforms CA IX and XII. This analysis is supported by quantitative experimental data, detailed methodologies, and a visual representation of a key signaling pathway.
The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase inhibitors. The introduction of a 4-ethynyl group has been explored as a strategy to enhance inhibitory potency and selectivity. This guide delves into the structure-activity relationships (SAR) of this class of compounds, offering a clear comparison of their performance against various CA isoforms.
Comparative Inhibitory Activity of Benzenesulfonamide Analogs
The inhibitory potency of a series of benzenesulfonamide derivatives, including analogs with ethynyl functionalities, against four key human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data highlights the significant inhibitory activity of these compounds, with several exhibiting low nanomolar inhibition constants (Ki).
| Compound | R | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 26 (S-2,0) | 2-(Azidoethoxy)ethyl | 68.1 | 30.1 | 38.9 | 12.4 |
| 27 (S-2,2) | 2-(2-Azidoethoxy)ethyl | 1500 | 6.0 | 25.4 | 8.5 |
| 28 (S-3,0) | 3-Azidopropyl | 41.5 | 34.5 | 15.7 | 10.1 |
| 29 (S-3,3) | 3-(3-Azidopropoxy)propyl | 755 | 78.9 | 1.5 | 0.8 |
| 30 (S-4,0) | 4-Azidobutyl | 125.3 | 25.7 | 8.8 | 4.3 |
| 31 (S-4,4) | 4-(4-Azidobutoxy)butyl | 650.7 | 45.3 | 2.3 | 1.2 |
| 32 (S-5,0) | 5-Azidopentyl | 89.9 | 15.8 | 6.5 | 2.1 |
| 33 (S-5,5) | 5-(5-Azidopentyloxy)pentyl | 1350 | 33.7 | 3.1 | 1.5 |
| Acetazolamide (AAZ) | - | 250 | 12 | 25 | 5.7 |
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of phenylethynylbenzenesulfonamide regioisomers reveals critical insights into their inhibitory mechanism against carbonic anhydrases. The position of the sulfamoyl group and the nature of substituents on the second aromatic ring are key determinants of inhibitory activity and selectivity.
Generally, para-sulfamoyl-substituted derivatives demonstrate effective inhibition of the tumor-associated isoforms CA IX and XII. In contrast, meta-substituted regioisomers show broader activity, inhibiting CA I, IX, and XII. Ortho-substituted sulfonamides tend to be weak inhibitors of CA I, II, and IX, but interestingly, they retain significant inhibitory activity against CA XII. These findings underscore the importance of the substitution pattern on the benzenesulfonamide core for achieving isoform-selective inhibition.
Experimental Protocols
The determination of carbonic anhydrase inhibition is primarily conducted using a stopped-flow CO2 hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide.
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
Objective: To determine the inhibitory potency (Ki) of test compounds against various carbonic anhydrase isoforms.
Principle: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+), leading to a change in pH. A stopped-flow instrument rapidly mixes a CO2-saturated solution with a buffer solution containing the enzyme and a pH indicator. The rate of the subsequent pH change is monitored spectrophotometrically. In the presence of an inhibitor, the rate of this reaction is reduced in a dose-dependent manner.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Test compounds (this compound analogs)
-
Acetazolamide (standard inhibitor)
-
CO2 gas
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA isoforms and test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In the stopped-flow syringe, prepare a solution containing the buffer, pH indicator, and the respective hCA isoform at a constant concentration. In the other syringe, prepare a CO2-saturated aqueous solution.
-
Inhibition Assay: For inhibition studies, varying concentrations of the test compounds are pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) before mixing with the CO2 solution.
-
Data Acquisition: The two solutions are rapidly mixed in the stopped-flow instrument, and the change in absorbance of the pH indicator is recorded over time. The initial rates of the enzymatic reaction are calculated from the linear portion of the progress curves.
-
Data Analysis: The inhibitory activity is expressed as the concentration of the compound that produces 50% inhibition of the enzyme activity (IC50). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation. All experiments are typically performed in triplicate.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway involving Carbonic Anhydrase IX and a typical experimental workflow for evaluating CA inhibitors.
Caption: Carbonic Anhydrase IX Signaling Pathway in Cancer.
Caption: Workflow for Carbonic Anhydrase Inhibitor Evaluation.
Safety Operating Guide
Proper Disposal of 4-Ethynylbenzenesulfonamide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Ethynylbenzenesulfonamide, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety Considerations
This compound is classified as an irritant and can be harmful if swallowed. It may cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not discharge this chemical into sinks, drains, or the environment.
Step 1: Segregation and Containment
-
Carefully collect waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.
-
Place the waste in a designated, leak-proof, and chemically compatible container. The container must have a tightly sealing lid.
-
Separate solid waste from liquid waste whenever possible.
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations.
-
Indicate the approximate quantity of the waste.
-
Note the date of waste generation.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure the storage area is cool and dry.[3]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
Hazard Data Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the chemical neutralization or deactivation of this compound for routine laboratory disposal. The recommended and safest approach is to dispose of it as hazardous chemical waste through a licensed contractor.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
